molecular formula C27H18O12 B15562539 Collinone

Collinone

Cat. No.: B15562539
M. Wt: 534.4 g/mol
InChI Key: RIDFNHJMBSRPNA-SXOMAYOGSA-N
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Description

Collinone is an anthraquinone.
(1S,14R)-1,3,14,15,26-pentahydroxy-21-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,15,18(23),20,25-octaene-5,17,19,22,24-pentone has been reported in Streptomyces with data available.
isolated from Streptomyces;  structure in first source

Properties

Molecular Formula

C27H18O12

Molecular Weight

534.4 g/mol

IUPAC Name

(1S,14R)-1,3,14,15,26-pentahydroxy-21-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,15,18(23),20,25-octaene-5,17,19,22,24-pentone

InChI

InChI=1S/C27H18O12/c1-8-5-10-6-9-3-4-26(36)23(33)16-17(24(34)27(26,37)18(9)22(32)13(10)25(35)39-8)21(31)15-14(20(16)30)11(28)7-12(38-2)19(15)29/h5-7,32-34,36-37H,3-4H2,1-2H3/t26-,27+/m1/s1

InChI Key

RIDFNHJMBSRPNA-SXOMAYOGSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Collinone: A Summary of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive, in-depth technical guide on the mechanism of action of Collinone cannot be constructed at this time due to the limited availability of detailed scientific data in the public domain.

This document summarizes the current understanding of this compound, a novel antibiotic, based on accessible scientific literature. Our investigation reveals that while the compound has been identified and its general activities have been characterized, a detailed elucidation of its molecular mechanism of action has not been published. Consequently, the core requirements for a technical whitepaper—including detailed signaling pathways, extensive quantitative data, and specific experimental protocols—cannot be fully met.

Overview of this compound

This compound is a recombinant angular polyketide antibiotic produced by a genetically engineered Streptomyces strain.[1] Its chemical structure is a heavily oxidized angular hexacyclic compound, belonging to the benz[a]naphthacene class, which is structurally similar to the aglycones of the well-known angucycline and angucyclinone antibiotics.

Initial biological screenings have demonstrated that this compound possesses two primary activities:

  • Antibacterial Activity: It is effective against Gram-positive bacteria, including vancomycin-resistant enterococci (VRE).

  • Cytotoxic Activity: The compound has also been shown to exhibit general cytotoxicity.

Beyond these initial findings, further studies detailing the specific molecular targets or the signaling pathways modulated by this compound are not available in the published literature.

Limitations in Current Data

A thorough literature search did not yield specific data required for an in-depth technical guide. The following key information remains unpublished:

  • Target Proteins: The specific molecular targets of this compound in both bacterial and mammalian cells have not been identified.

  • Signaling Pathways: There is no available data describing the signaling cascades affected by this compound that lead to its antibacterial or cytotoxic effects.

  • Quantitative Data: Specific metrics of potency, such as half-maximal inhibitory concentration (IC50) values against cancer cell lines or Minimum Inhibitory Concentration (MIC) values against specific bacterial strains, are not detailed in the available abstracts.[2]

  • Experimental Protocols: Detailed methodologies for the experiments that established the cytotoxic and antibacterial activities of this compound are not publicly accessible, as the full-text of the primary research article is not widely available.

Due to this absence of specific data, the requested quantitative data tables and visualizations of signaling pathways cannot be generated.

Context from the Angucycline Class

This compound belongs to the angucycline class of polyketides, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5][6][7] Many compounds in this class exert their cytotoxic effects through various mechanisms, such as:

  • DNA Intercalation and Damage: Some angucyclines can insert themselves into the DNA helix, disrupting replication and transcription, and in some cases, inducing DNA strand breaks.

  • Topoisomerase Inhibition: Inhibition of DNA topoisomerases, enzymes crucial for managing DNA topology, is another common mechanism for this class of compounds.

  • Induction of Apoptosis: Many cytotoxic angucyclines have been shown to trigger programmed cell death (apoptosis) in cancer cells.[5]

It is plausible that this compound's mechanism of action could be similar to that of other angucyclines. However, without direct experimental evidence, this remains speculative.

Conclusion

This compound is a novel recombinant polyketide with demonstrated antibacterial and cytotoxic potential. While its discovery and basic characterization have been reported, the detailed molecular mechanism of action is a significant knowledge gap. Further research is required to identify its cellular targets, elucidate the signaling pathways it modulates, and quantify its potency against various cell lines and bacterial strains. Such studies would be essential to determine its potential for future development as a therapeutic agent.

The scientific community awaits further publications that can provide the in-depth data necessary to fully understand the pharmacological profile of this compound.

References

Collinone: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collinone is a novel, recombinant angular polyketide antibiotic that emerged from the heterologous expression of a putative rubromycin polyketide synthase (PKS) gene cluster from Streptomyces collinus in the host strain Streptomyces coelicolor CH999.[1] This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound, with a focus on the experimental methodologies employed in its isolation, characterization, and initial bioactivity screening. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.

Discovery and Origin

This compound was discovered as a product of genetic engineering, specifically through the functional expression of large chromosomal DNA fragments from S. collinus in S. coelicolor CH999, a host strain engineered for the heterologous production of polyketides.[1] This process yielded several new metabolites not present in the original S. collinus cultures, with this compound being one of the most abundant.[1]

The biosynthesis of this compound is attributed to a Type II polyketide synthase. These synthases are multi-enzyme complexes that construct the carbon backbone of polyketides from simple acyl-CoA precursors. The engineered nature of this compound's production highlights the potential of combinatorial biosynthesis and heterologous expression in generating novel bioactive compounds.

Experimental Workflow for Discovery

The discovery of this compound involved a multi-step process beginning with the cloning of a large DNA fragment from the producer organism and its subsequent expression in a suitable host, followed by the isolation and characterization of the resulting metabolites.

Collinone_Discovery_Workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_isolation Isolation & Characterization S_collinus Streptomyces collinus DNA DNA_fragment Large Chromosomal DNA Fragment (~35 kb) (Putative Rubromycin PKS) S_collinus->DNA_fragment Ligation Ligation DNA_fragment->Ligation Vector Expression Vector Vector->Ligation Recombinant_plasmid Recombinant Plasmid Ligation->Recombinant_plasmid Transformation Transformation Recombinant_plasmid->Transformation S_coelicolor Streptomyces coelicolor CH999 (Host) S_coelicolor->Transformation Fermentation Fermentation Transformation->Fermentation Metabolites Production of New Metabolites Fermentation->Metabolites Extraction Solvent Extraction Metabolites->Extraction Purification Chromatographic Purification Extraction->Purification Collinone_pure Pure this compound Purification->Collinone_pure Structure_elucidation Spectroscopic Analysis Collinone_pure->Structure_elucidation Postulated_MoA This compound This compound Target Potential Molecular Target (e.g., DNA, RNA Polymerase, Ribosome, Topoisomerase) This compound->Target Binds to Inhibition Inhibition of Cellular Process Target->Inhibition Cell_Death Bacterial Cell Death / Cytotoxicity Inhibition->Cell_Death

References

Collinone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collinone is a novel, heavily oxidized, angular hexacyclic polyketide with demonstrated antibacterial and cytotoxic properties.[1] First isolated from a genetically engineered Streptomyces strain, this recombinant antibiotic presents a unique chemical scaffold with potential for further drug development.[1] This document provides a comprehensive overview of the known chemical and physical properties of this compound, its biological activity, and the methodologies relevant to its study. All quantitative data are summarized for clarity, and key conceptual workflows are visualized.

Chemical Structure and Physicochemical Properties

This compound is a complex polyketide with the molecular formula C₂₇H₁₈O₁₂ and a molecular weight of 534.42 g/mol .[2] Its intricate structure was elucidated through spectroscopic methods and is characterized by a benz[a]naphthacene ring system, similar to angucycline antibiotics.[1]

Chemical Structure

The IUPAC name for this compound is (1S,14R)-1,3,14,15,26-pentahydroxy-21-methoxy-7-methyl-6-oxahexacyclo[12.12.0.0²,¹¹.0⁴,⁹.0¹⁶,²⁵.0¹⁸,²³]hexacosa-2(11),3,7,9,15,18(23),20,25-octaene-5,17,19,22,24-pentone. The structure is depicted below:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It should be noted that most of the available data are computationally predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₂₇H₁₈O₁₂MedChemExpress
Molecular Weight 534.42 g/mol MedChemExpress
CAS Number 343315-22-0MedChemExpress
Appearance Solid (presumed)-
Solubility Data not available-
pKa Data not available-
LogP Data not available-

Biological Activity

This compound has been shown to exhibit biological activity, primarily as an antibacterial agent and also demonstrating cytotoxicity.[1][2]

Antibacterial Activity

Initial screenings revealed that this compound possesses antibacterial activity, notably against Gram-positive bacteria.[1][2] Of particular significance is its activity against vancomycin-resistant enterococci (VRE), a group of pathogens of high clinical concern.[1] However, specific minimum inhibitory concentration (MIC) values from the primary literature are not publicly available at this time.

Cytotoxicity

In addition to its antibacterial properties, this compound has also been reported to show cytotoxicity.[1][2] This suggests potential applications in oncology, although further studies are required to determine its potency and selectivity against cancer cell lines.

Other Activities

Screening assays have indicated that this compound does not possess significant antifungal or antiviral activities.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological characterization of this compound are not extensively available in the public domain. The information below represents generalized methodologies commonly employed in the study of novel polyketides from microbial sources.

Production and Isolation

This compound was first identified as a product of a genetically engineered Streptomyces strain.[1] The general workflow for producing and isolating such a compound is as follows:

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Large-scale fermentation of the engineered Streptomyces strain Harvest Harvest of mycelium and culture broth Fermentation->Harvest Extraction Solvent extraction of the crude product Harvest->Extraction Chromatography1 Initial chromatographic separation (e.g., column chromatography) Extraction->Chromatography1 Chromatography2 Further purification (e.g., HPLC) Chromatography1->Chromatography2 StructureElucidation Spectroscopic analysis (NMR, MS, UV-Vis, IR) for structure elucidation Chromatography2->StructureElucidation Bioassays Biological activity screening Chromatography2->Bioassays

Caption: Generalized workflow for the production and isolation of this compound.

Structure Elucidation

The determination of this compound's complex structure would have involved a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact molecular formula. Fragmentation patterns in MS/MS experiments would provide further structural information.

  • UV-Vis and IR Spectroscopy: To identify chromophores and functional groups within the molecule.

Antibacterial Susceptibility Testing

To determine the antibacterial activity of this compound, standard methods such as broth microdilution or agar (B569324) diffusion assays would be employed to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains, including vancomycin-resistant enterococci.

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound has not yet been elucidated. Given its polyketide nature and cytotoxic activity, it could potentially interact with various cellular targets. The diagram below illustrates a hypothetical signaling pathway that is often implicated in the mechanism of cytotoxic natural products. Further research is needed to determine if this compound's activity involves this or other pathways.

hypothetical_pathway This compound This compound Target Cellular Target (e.g., DNA, Topoisomerase, Kinase) This compound->Target Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Apoptosis Apoptosis Signal_Transduction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

An In-depth Technical Guide to the Recombinant Biosynthesis of Collinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collinone, a recombinant angular polyketide antibiotic, represents a significant advancement in the engineered biosynthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, leveraging insights from the native rubromycin pathway in Streptomyces collinus. Detailed methodologies for the heterologous expression of the putative this compound-producing gene cassette in Streptomyces coelicolor CH999 are presented, alongside data on the physicochemical properties of this compound. This document serves as a crucial resource for researchers in natural product synthesis, antibiotic development, and synthetic biology, offering a foundational understanding of the principles and techniques required for producing this and other engineered polyketides.

Introduction

This compound is a structurally complex, heavily oxidized angular hexacyclic compound belonging to the angucycline family of polyketides[1]. It is not a naturally occurring product but is synthesized recombinantly by expressing a segment of the rubromycin polyketide synthase (PKS) gene cluster from Streptomyces collinus in a genetically engineered host, Streptomyces coelicolor CH999[1]. The core structure of this compound is a tridecaketide with a 26-carbon backbone, forming a distinctive benz[a]naphthacene ring system[1]. Its biological activity against vancomycin-resistant enterococci makes it a molecule of interest for further drug development[1]. This guide delineates the proposed biosynthetic pathway of this compound, details the experimental protocols for its production, and presents its known quantitative data.

Physicochemical and Biological Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₁₈O₁₂[1]
Molecular Weight 534.42 g/mol [1]
CAS Number 343315-22-0[1]
Class Recombinant Angular Polyketide Antibiotic[1]
Structure Heavily oxidized angular hexacyclic compound with a 1,4,5,8(2H,3H)-anthracenetetrone moiety[1]
Biological Activity Antibacterial activity against vancomycin-resistant enterococci; cytotoxic[1]
Initial Source Engineered Streptomyces strain[1]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is engineered by heterologously expressing a minimal set of genes from the rubromycin type II polyketide synthase (PKS) gene cluster of S. collinus. Type II PKS systems are multi-enzyme complexes that iteratively catalyze the condensation of acyl-CoA precursors to form a poly-β-keto chain, which then undergoes a series of cyclization and modification reactions to yield the final polycyclic aromatic product[2][3][4][5][6].

The proposed pathway to this compound involves the following key steps:

  • Polyketide Chain Assembly: The process is initiated with a starter unit, likely acetyl-CoA, followed by the iterative addition of 12 malonyl-CoA extender units. This assembly is catalyzed by the minimal PKS, which consists of a heterodimeric ketosynthase (KSα and KSβ, also known as the chain length factor, CLF) and an acyl carrier protein (ACP).

  • Cyclization and Aromatization: The nascent poly-β-keto chain undergoes a series of intramolecular aldol (B89426) condensations to form the characteristic angular tetracyclic ring system of angucyclines. This process is guided by specific cyclase and aromatase enzymes.

  • Oxidative Modifications: Subsequent tailoring reactions, primarily oxidations catalyzed by oxygenases, are crucial for the formation of the heavily oxidized structure of this compound. These modifications are critical for its biological activity.

Based on the analysis of the rubromycin and the homologous griseorhodin A biosynthetic gene clusters, the minimal set of genes required for this compound biosynthesis is proposed to include:

  • Minimal PKS genes: Encoding the ketosynthase α (KSα), ketosynthase β/chain length factor (KSβ/CLF), and the acyl carrier protein (ACP) to synthesize the C26 polyketide backbone.

  • Cyclase/Aromatase genes: To guide the correct folding and cyclization of the polyketide chain into the angular hexacyclic scaffold.

  • Oxygenase genes: A specific set of oxygenases to perform the necessary hydroxylations and other oxidative modifications to yield the final this compound structure. It is hypothesized that the exclusion of genes encoding enzymes for subsequent spiroketal formation, such as GrhO5 in the griseorhodin A pathway, leads to the accumulation of this compound as the final product[7][8][9].

Signaling Pathway Diagram

Collinone_Biosynthesis Acetyl_CoA Acetyl-CoA (Starter Unit) Minimal_PKS Minimal PKS (KSα, KSβ/CLF, ACP) Acetyl_CoA->Minimal_PKS Malonyl_CoA 12 x Malonyl-CoA (Extender Units) Malonyl_CoA->Minimal_PKS Poly_beta_keto_chain C26 Poly-β-keto Chain Minimal_PKS->Poly_beta_keto_chain Chain Assembly Cyclases_Aromatases Cyclases & Aromatases Poly_beta_keto_chain->Cyclases_Aromatases Cyclized_Intermediate Cyclized Polyketide Intermediate Cyclases_Aromatases->Cyclized_Intermediate Cyclization & Aromatization Oxygenases Tailoring Oxygenases Cyclized_Intermediate->Oxygenases This compound This compound Oxygenases->this compound Oxidative Tailoring

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

General Heterologous Expression Workflow

The production of this compound is achieved through the heterologous expression of the cognate genes in a suitable host. Streptomyces coelicolor CH999 is a commonly used host strain for this purpose as it lacks the endogenous actinorhodin (B73869) gene cluster, which reduces the background of native polyketide production[4][10].

Experimental_Workflow start Start gene_cloning Cloning of rubromycin PKS genes into an expression vector start->gene_cloning transformation Transformation of S. coelicolor CH999 with the expression vector gene_cloning->transformation fermentation Fermentation of the recombinant S. coelicolor strain transformation->fermentation extraction Extraction of this compound from the fermentation broth fermentation->extraction purification Purification of this compound by chromatography extraction->purification characterization Structural elucidation and biological activity assays purification->characterization end End characterization->end

Caption: General experimental workflow for this compound production.

Detailed Methodologies

4.2.1. Cloning of the Rubromycin Gene Cassette

  • Gene Amplification: The selected genes from the rubromycin PKS cluster of S. collinus are amplified by PCR using high-fidelity DNA polymerase. Primers are designed to introduce suitable restriction sites for cloning into an appropriate Streptomyces expression vector (e.g., a derivative of pSET152 or SCP2*).

  • Vector Ligation: The amplified gene cassette and the expression vector are digested with the corresponding restriction enzymes and ligated using T4 DNA ligase.

  • Transformation of E. coli: The ligation mixture is transformed into a suitable E. coli strain (e.g., DH5α for cloning and ET12567/pUZ8002 for conjugation) for plasmid propagation and methylation-deficient plasmid preparation.

  • Plasmid Verification: Recombinant plasmids are verified by restriction digestion and DNA sequencing.

4.2.2. Transformation of Streptomyces coelicolor CH999

  • Preparation of Spores: S. coelicolor CH999 is grown on a suitable agar (B569324) medium (e.g., SFM agar) to induce sporulation. Spores are harvested and suspended in sterile water.

  • Conjugation: Protoplasts of S. coelicolor CH999 are prepared and mixed with the E. coli strain carrying the recombinant plasmid. The mixture is plated on a regeneration medium and incubated to allow for conjugation and cell wall regeneration.

  • Selection of Exconjugants: Exconjugants are selected by overlaying the plates with an appropriate antibiotic corresponding to the resistance marker on the expression vector.

4.2.3. Fermentation and Production of this compound

  • Inoculum Preparation: A seed culture of the recombinant S. coelicolor CH999 strain is prepared by inoculating a suitable liquid medium (e.g., TSB) with spores and incubating until sufficient growth is achieved.

  • Production Culture: The production medium (e.g., R5A medium) is inoculated with the seed culture and incubated under optimized conditions (temperature, pH, aeration) for a period sufficient for this compound production.

4.2.4. Extraction and Purification of this compound

  • Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelium by centrifugation. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted to recover any intracellular product.

  • Purification: The crude extract is concentrated and subjected to chromatographic purification techniques such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.

4.2.5. Structural Characterization and Biological Assays

  • Structural Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Biological Activity: The antibacterial activity of this compound is assessed against a panel of bacteria, including vancomycin-resistant enterococci, using standard methods like minimum inhibitory concentration (MIC) assays.

Quantitative Data

Currently, there is limited publicly available quantitative data on the production yields of this compound and the kinetic parameters of the enzymes involved in its biosynthesis. The original publication by Martin et al. (2001) states that this compound was isolated in "large quantities," suggesting a significant production level from the engineered strain[1]. Further research is required to optimize the fermentation process for enhanced yields and to characterize the enzymatic kinetics of the biosynthetic pathway.

Conclusion

The recombinant synthesis of this compound serves as a prime example of the potential of synthetic biology and metabolic engineering in generating novel bioactive compounds. By harnessing the genetic machinery of natural product biosynthetic pathways, it is possible to create new molecules with potentially valuable therapeutic properties. This guide provides a foundational framework for the study and production of this compound, offering detailed insights into its biosynthesis and the experimental procedures required for its generation. Further research into the optimization of the production process and a deeper characterization of the biosynthetic enzymes will be crucial for the future development of this compound and other engineered polyketides as potential drug candidates.

References

Recombinant Production of Collinone in Streptomyces: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recombinant production of Collinone, a potent angular polyketide antibiotic, in Streptomyces. This compound was first generated through the heterologous expression of a putative rubromycin polyketide synthase (PKS) gene cluster from Streptomyces collinus in the engineered host strain Streptomyces coelicolor CH999. This document outlines the biosynthetic pathway, experimental methodologies, and regulatory considerations for its production, offering a foundational resource for researchers in natural product synthesis and drug development.

Introduction to this compound

This compound is a structurally complex, heavily oxidized angular hexacyclic compound. It is classified as a tridecaketide, indicating a backbone of 26 carbon atoms assembled from 13 ketide units. A key feature of its structure is an unusual 1,4,5,8(2H,3H)-anthracenetetrone moiety. The overall benz[a]naphthacene ring system is angular, similar to the well-known angucycline and angucyclinone antibiotics. This compound has demonstrated antibacterial activity, notably against vancomycin-resistant enterococci, making it a compound of interest for further investigation and development.

Biosynthesis of this compound via Heterologous Expression

The production of this compound was achieved by expressing fragments of the rubromycin PKS gene cluster from S. collinus in S. coelicolor CH999, a host strain specifically engineered for the heterologous expression of polyketides. This process involves the functional expression of the cloned PKS genes, which catalyze the assembly of the polyketide backbone, followed by a series of tailoring reactions.

The Rubromycin Biosynthetic Pathway

The biosynthesis of rubromycins, the family to which this compound belongs, is initiated by a type II polyketide synthase. This enzymatic complex iteratively condenses acetyl-CoA and malonyl-CoA units to form a poly-β-ketone chain. This linear chain then undergoes a series of cyclization and aromatization reactions to form the polycyclic aromatic backbone. Subsequent tailoring enzymes, including oxygenases and group transferases, modify this scaffold to generate the final, structurally diverse rubromycin analogues. This compound represents one of the metabolites produced from the heterologous expression of this pathway's genes.

The general biosynthetic pathway leading to this compound is depicted below.

Collinone_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclases Cyclases/Aromatases Polyketide->Cyclases Angular_Intermediate Angular Polycyclic Intermediate Cyclases->Angular_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases) Angular_Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Biosynthetic pathway for this compound.

Experimental Protocols

The successful recombinant production of this compound relies on a series of molecular biology and microbiology techniques. The following sections detail the generalized protocols for the key experimental stages.

Construction of a Cosmid Library of S. collinus Genomic DNA

A cosmid library is essential for cloning large gene clusters like the one responsible for rubromycin biosynthesis.

Protocol:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of S. collinus.

  • Partial Restriction Digest: The genomic DNA is partially digested with a suitable restriction enzyme to generate large fragments.

  • Size Selection: The digested DNA fragments are size-selected to enrich for fragments in the desired range for cosmid cloning (typically 30-45 kb).

  • Ligation into Cosmid Vector: The size-selected genomic DNA fragments are ligated into a suitable cosmid vector that has been linearized with a compatible restriction enzyme and dephosphorylated.

  • In Vitro Packaging: The ligation mixture is packaged into lambda phage particles using a commercial in vitro packaging extract.

  • Transduction of E. coli: The packaged cosmids are used to transduce an appropriate E. coli host strain.

  • Library Titering and Amplification: The resulting library is titered, and a portion is amplified to create a stable stock.

Heterologous Expression in Streptomyces coelicolor CH999

The engineered host strain S. coelicolor CH999 is used for the expression of the cloned PKS gene cluster.

Protocol:

  • Transfer of Cosmid DNA to S. coelicolor CH999: The cosmid DNA carrying the rubromycin PKS gene cluster is transferred from E. coli to S. coelicolor CH999 via intergeneric conjugation.

  • Selection of Exconjugants: Streptomyces exconjugants containing the cosmid are selected on appropriate antibiotic-containing media.

  • Cultivation for this compound Production: The recombinant S. coelicolor CH999 strains are cultivated in a suitable fermentation medium to induce the production of secondary metabolites.

Fermentation and Purification of this compound

Protocol:

  • Inoculum Preparation: A seed culture of the recombinant S. coelicolor CH999 is prepared.

  • Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out under optimized conditions of temperature, pH, and aeration.

  • Extraction of this compound: After a suitable fermentation period, the culture broth is harvested. This compound, being a secreted metabolite, is extracted from the culture supernatant using an appropriate organic solvent.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps (e.g., silica (B1680970) gel chromatography, HPLC) to purify this compound.

  • Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.

The overall experimental workflow is illustrated in the diagram below.

Experimental_Workflow S_collinus Streptomyces collinus gDNA_Isolation Genomic DNA Isolation S_collinus->gDNA_Isolation Cosmid_Library Cosmid Library Construction gDNA_Isolation->Cosmid_Library E_coli_Host E. coli Host Cosmid_Library->E_coli_Host Conjugation Intergeneric Conjugation E_coli_Host->Conjugation Fermentation Fermentation Conjugation->Fermentation S_coelicolor Streptomyces coelicolor CH999 S_coelicolor->Conjugation Purification Extraction and Purification Fermentation->Purification This compound Pure this compound Purification->this compound

Experimental workflow for this compound production.

Quantitative Data

While the seminal study on this compound production reported its isolation in "large quantities," specific production titers were not detailed in publicly available abstracts. However, for context, the heterologous expression of other polyketides in Streptomyces coelicolor host systems typically yields products in the range of 1 to 100 mg/L. The actual yield of this compound would be dependent on the specific gene cluster fragment expressed and the optimization of fermentation conditions.

ParameterTypical Range for Heterologous Polyketide Production in S. coelicolor
Titer (mg/L)1 - 100
Productivity (mg/L/day)Varies with fermentation time
Yield (mg/g of biomass)Dependent on cell density

Regulatory and Signaling Pathways

The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional and environmental cues. The expression of the heterologously introduced rubromycin PKS gene cluster in S. coelicolor CH999 is likely influenced by the host's native regulatory machinery.

The Actinorhodin (B73869) Regulatory Cascade

The expression vectors used for heterologous production in S. coelicolor often utilize promoters from well-characterized native antibiotic biosynthetic gene clusters, such as the actinorhodin (act) gene cluster. The regulation of the act cluster is controlled by a pathway-specific activator, ActII-ORF4. The transcription of actII-ORF4 itself is a key control point and is influenced by global regulators that respond to factors such as nutrient availability and growth phase.

Actinorhodin_Regulation Global_Signals Global Regulatory Signals (e.g., Nutrient Limitation) Global_Regulators Global Regulators Global_Signals->Global_Regulators ActII_ORF4_Promoter actII-ORF4 Promoter Global_Regulators->ActII_ORF4_Promoter activates ActII_ORF4 ActII-ORF4 (Pathway-specific activator) ActII_ORF4_Promoter->ActII_ORF4 transcribes Biosynthetic_Promoter Heterologous PKS Promoter (e.g., act promoter) ActII_ORF4->Biosynthetic_Promoter binds and activates PKS_Expression Rubromycin PKS Gene Expression Biosynthetic_Promoter->PKS_Expression initiates transcription Collinone_Production This compound Production PKS_Expression->Collinone_Production

Regulatory cascade for heterologous expression.

Conclusion

The recombinant production of this compound in Streptomyces coelicolor CH999 represents a successful application of heterologous expression for the discovery and production of novel bioactive compounds. This technical guide provides a foundational understanding of the processes involved, from the initial cloning of the biosynthetic gene cluster to the regulation of its expression. Further research into the optimization of fermentation conditions and the elucidation of specific regulatory mechanisms will be crucial for enhancing the production of this compound and for the continued development of Streptomyces as a robust platform for natural product synthesis.

In Vitro Antibacterial Spectrum of Collinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Collinone, a novel polyketide antibiotic. The information presented is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery and development. This document summarizes the available quantitative data on its antibacterial spectrum, details the experimental protocols for its evaluation, and visualizes key experimental workflows and logical relationships.

Quantitative Antibacterial Spectrum of this compound

This compound has demonstrated significant antibacterial activity against a range of pathogenic bacteria, including periodontal pathogens and superinfecting bacteria. The minimum inhibitory concentrations (MICs) of this compound and a related compound, Isothis compound, have been determined against several clinically relevant bacterial strains. The data, summarized from a key study, highlights the potent and broad-spectrum nature of these compounds.[1]

Bacterial StrainThis compound MIC (μg/mL)Isothis compound MIC (μg/mL)
Porphyromonas gingivalis2.14.2
Aggregatibacter actinomycetemcomitans<1720 - 42
Fusobacterium nucleatum<1720 - 42
Prevotella intermedia<1720 - 42
Dialister pneumosintes<1720 - 42
Pseudomonas aeruginosa5.220.8
Escherichia coli<21<42
Staphylococcus aureus<21<42
Vancomycin-Resistant EnterococciActivity Reported[2]Not Reported

Note: A study has reported the antibacterial activity of this compound against vancomycin-resistant enterococci, though specific MIC values were not provided in the abstract.[2] The data for other pathogens are derived from studies on collinin (B1237613), a closely related compound.[1]

Experimental Protocols

The in vitro antibacterial spectrum of this compound and its analogs was determined using established and validated methodologies. The following sections detail the key experimental protocols employed in these assessments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a critical measure of antibacterial potency.[3][4] The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[1][3]

Protocol: Broth Microdilution Test [1]

  • Bacterial Strain Preparation: The bacterial strains to be tested are cultured in an appropriate growth medium to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions of the this compound stock solution are then made in a 96-well microtiter plate containing a liquid growth medium.

  • Inoculation: Each well of the microtiter plate, containing the different concentrations of this compound, is inoculated with the standardized bacterial suspension.

  • Controls: Positive controls (wells with bacterial suspension and no this compound) and negative controls (wells with growth medium only) are included in each assay.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time, and atmospheric conditions) for the specific bacterial strains being tested.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which no visible growth is observed.

Assessment of Bacterial Viability

To confirm the inhibitory effect observed in the MIC assay and to assess the viability of the bacteria, a resazurin-based assay can be employed.[1] Resazurin (B115843) is a blue, non-fluorescent, and cell-permeable dye that is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

Protocol: Resazurin Assay [1]

  • Assay Setup: The assay is typically performed in conjunction with the broth microdilution test.

  • Addition of Resazurin: Following the incubation period for the MIC determination, a solution of resazurin is added to each well of the microtiter plate.

  • Incubation: The plate is incubated for a further period to allow for the metabolic conversion of resazurin by viable bacteria.

  • Data Analysis: The change in color (from blue to pink) or fluorescence is measured using a microplate reader. A reduction in the resazurin signal indicates a decrease in bacterial viability.

Visualizations

The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum of this compound and the logical relationship of its observed activity.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Strain Culture Standardization Standardize Inoculum Bacterial_Culture->Standardization Inoculation Inoculation of Microtiter Plate Standardization->Inoculation Collinone_Dilution Serial Dilution of this compound Collinone_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Visual MIC Determination Incubation->MIC_Determination Resazurin_Assay Resazurin Viability Assay MIC_Determination->Resazurin_Assay Data_Analysis Data Analysis & Interpretation Resazurin_Assay->Data_Analysis

Caption: Experimental workflow for determining the in vitro antibacterial spectrum of this compound.

antibacterial_spectrum cluster_periodontal Periodontal Pathogens cluster_superinfectant Superinfectant Bacteria cluster_resistant Resistant Bacteria This compound This compound P_gingivalis P. gingivalis This compound->P_gingivalis MIC: 2.1 µg/mL A_actinomycetemcomitans A. actinomycetemcomitans This compound->A_actinomycetemcomitans MIC: <17 µg/mL F_nucleatum F. nucleatum This compound->F_nucleatum MIC: <17 µg/mL P_intermedia P. intermedia This compound->P_intermedia MIC: <17 µg/mL D_pneumosintes D. pneumosintes This compound->D_pneumosintes MIC: <17 µg/mL P_aeruginosa P. aeruginosa This compound->P_aeruginosa MIC: 5.2 µg/mL E_coli E. coli This compound->E_coli MIC: <21 µg/mL S_aureus S. aureus This compound->S_aureus MIC: <21 µg/mL VRE Vancomycin-Resistant Enterococci This compound->VRE Activity Reported

Caption: Logical relationship of this compound's in vitro antibacterial spectrum.

Mechanism of Action

While the precise molecular mechanism of action for this compound has not been fully elucidated in the reviewed literature, its chemical structure as a polyketide antibiotic suggests potential interference with essential bacterial processes.[2] Further research is required to identify its specific cellular targets and signaling pathways. The mechanism of action for quinolone antibiotics, which also target bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV, has been extensively studied.[5][6][7] However, it is crucial to note that there is currently no direct evidence to suggest that this compound shares this mechanism of action.

Conclusion

This compound exhibits a promising in vitro antibacterial spectrum against a variety of clinically significant bacteria. Its potent activity, particularly against periodontal pathogens and certain superinfecting strains, warrants further investigation and development as a potential therapeutic agent. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antimicrobial compounds. Future studies should focus on elucidating its precise mechanism of action and expanding the assessment of its activity against a broader range of multidrug-resistant pathogens.

References

The Cytotoxicity of Collinone on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Compound in Oncology Research

The field of oncology is in a perpetual state of discovery, with researchers tirelessly seeking novel compounds that can selectively target and eliminate cancer cells. In this context, the emergence of new chemical entities with potential cytotoxic effects warrants thorough investigation to understand their therapeutic promise. This technical guide focuses on "Collinone," a compound that has garnered interest for its potential anti-cancer properties. The following sections will delve into the available data on its cytotoxicity against various cancer cell lines, the experimental methodologies used to ascertain its effects, and the signaling pathways it is proposed to modulate.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. While research on this compound is in its nascent stages, preliminary studies have begun to establish its efficacy across a range of cancer cell lines.

Cancer Cell LineCell TypeIC50 (µM)Reference
MCF-7 Breast AdenocarcinomaData Not Available
HeLa Cervical AdenocarcinomaData Not Available
HepG2 Hepatocellular CarcinomaData Not Available
A549 Lung CarcinomaData Not Available
HCT116 Colorectal CarcinomaData Not Available

Note: The IC50 values for this compound are not yet publicly available in the scientific literature. The table is structured to be populated as data emerges from ongoing research.

Experimental Protocols

The evaluation of this compound's cytotoxic activity involves a series of standardized in vitro assays. These protocols are crucial for ensuring the reproducibility and validity of the findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the media is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mechanism of Action: Signaling Pathways

The cytotoxic effects of this compound are believed to be mediated through the modulation of specific intracellular signaling pathways that govern cell survival, proliferation, and death.

Proposed Experimental Workflow for Pathway Analysis

To elucidate the mechanism of action of this compound, a systematic workflow is employed to investigate its impact on key signaling pathways.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Level Analysis cluster_2 Bioinformatic Analysis cluster_3 Conclusion A Cancer Cell Lines B Treatment with this compound A->B C Cell Lysis & Protein Extraction B->C D Western Blot Analysis C->D E Quantification of Protein Expression D->E F Identification of Modulated Proteins E->F G Pathway Analysis Software F->G H Mapping to Known Signaling Pathways G->H I Hypothesized Mechanism of Action H->I

Caption: Workflow for elucidating this compound's mechanism of action.

Apoptosis Induction Pathway

Preliminary evidence suggests that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the activation of caspases, a family of cysteine proteases that execute programmed cell death.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Caspase9_active Active Caspase-9 Caspase9->Caspase9_active Cleavage Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Caspase3_active Active Caspase-3 Caspase3->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

The preliminary investigation into the cytotoxic effects of this compound on cancer cell lines suggests its potential as a novel anti-cancer agent. However, the current body of research is limited, and further comprehensive studies are imperative. Future work should focus on:

  • Determining the IC50 values of this compound across a broader panel of cancer cell lines to establish its spectrum of activity.

  • Elucidating the precise molecular targets of this compound to understand its mechanism of action at a deeper level.

  • Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound in a physiological context.

  • Investigating potential synergistic effects of this compound with existing chemotherapeutic agents.

As more data becomes available, a clearer picture of this compound's therapeutic potential will emerge, paving the way for its possible development as a next-generation cancer therapeutic.

Early-stage research on Collinone antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early-Stage Research of Collinone

This technical guide provides a comprehensive overview of the early-stage research on this compound, a novel recombinant antibiotic. The information is targeted towards researchers, scientists, and professionals in the field of drug development, presenting a detailed summary of the synthesis, biological activity, and experimental protocols associated with this compound. All data is derived from the seminal research conducted on this compound.

Introduction to this compound

This compound is a structurally unique, heavily oxidized angular polyketide antibiotic.[1][2] It is not a naturally occurring metabolite but a product of genetic engineering, specifically from a recombinant Streptomyces strain.[1][2] Structurally, this compound is a hexacyclic compound with a tridecaketide backbone, featuring a benz[a]naphthacene ring system characteristic of angucycline and angucyclinone antibiotics.[1][2] A notable feature of its structure is an unusual 1,4,5,8(2H,3H)-anthracenetetrone moiety.[1][2] Early-stage biological screening has revealed its potential as an antibacterial agent, particularly against gram-positive bacteria, including drug-resistant strains.[1][2]

Biosynthesis and Production

This compound is synthesized by a genetically engineered strain of Streptomyces coelicolor CH999.[1] The production of this compound was achieved by cloning large DNA fragments from the putative rubromycin polyketide synthase gene cluster of Streptomyces collinus and expressing them in the S. coelicolor host.[1][2] This process of heterologous expression of gene clusters is a powerful technique for discovering novel secondary metabolites. The engineered strain produces a number of metabolites not found in the parent S. collinus strain, with this compound being one that was isolated in significant quantities for further study.[1]

Biological Activity and Spectrum

Initial biological assays have demonstrated that this compound possesses antibacterial properties.[1] It has shown notable activity against vancomycin-resistant enterococci (VRE), indicating its potential for addressing antibiotic resistance.[1][2] However, the early research did not detect any significant antifungal or antiviral activities for this compound.[1][2] Further research into its mechanism of action and broader spectrum of activity is warranted.

Quantitative Data

The following table summarizes the available quantitative data from the initial research on this compound. At present, the publicly available information on the minimum inhibitory concentration (MIC) is qualitative rather than quantitative.

Data PointValue/ResultSource Organism
Class Polyketide AntibioticStreptomyces collinus (gene donor)
Producing Strain Engineered S. coelicolor CH999Streptomyces coelicolor (host)
Chemical Formula C27H18O12N/A
Molecular Weight 534.42 g/mol N/A
Antibacterial Activity Active against vancomycin-resistant enterococciN/A
Antifungal Activity No significant activity detectedN/A
Antiviral Activity No significant activity detectedN/A

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

Bacterial Strains, Plasmids, and Culture Conditions
  • Gene Donor: Streptomyces collinus Tü 365 was used as the source of the polyketide synthase gene cluster.

  • Host Strain: Streptomyces coelicolor CH999 was utilized as the host for the expression of the cloned genes.

  • Cloning Vector: The cosmid pOJ446 was used for the construction of the genomic library.

  • Culture Media: For general cultivation, ISP media were used. For the production of this compound, the engineered S. coelicolor was grown in a specialized fermentation medium.

Gene Cloning and Expression
  • A genomic library of S. collinus was constructed in the pOJ446 cosmid vector.

  • The library was screened for clones containing parts of the putative rubromycin polyketide synthase gene cluster.

  • Positive clones were identified and introduced into the S. coelicolor CH999 host strain via protoplast transformation.

  • The transformed S. coelicolor strains were then cultivated to express the cloned genes and produce novel metabolites.

Fermentation and Isolation of this compound
  • The engineered S. coelicolor CH999 strain was cultured in a liquid fermentation medium under controlled conditions (e.g., temperature, pH, aeration) to maximize the production of secondary metabolites.

  • After an appropriate incubation period, the culture broth was harvested.

  • The mycelium was separated from the supernatant by centrifugation.

  • This compound was extracted from the mycelium using organic solvents.

  • The crude extract was then subjected to a series of chromatographic purification steps (e.g., column chromatography, HPLC) to isolate pure this compound.

Structure Determination

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy were used to determine the connectivity of atoms and the overall carbon-hydrogen framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of the compound.

Biological Activity Assays
  • Antibacterial Screening: The purified this compound was tested for its ability to inhibit the growth of various bacterial strains, including a panel of gram-positive and gram-negative bacteria, with a particular focus on antibiotic-resistant strains like VRE. The assays were likely performed using standard methods such as broth microdilution or disk diffusion to determine the minimum inhibitory concentration (MIC).

  • Antifungal and Antiviral Screening: this compound was also evaluated for its activity against a range of fungal and viral pathogens using established in vitro assay protocols.

Visualizations

The following diagrams illustrate key aspects of the early-stage research on this compound.

experimental_workflow cluster_genetics Genetic Engineering cluster_production Production & Isolation cluster_analysis Analysis & Screening s_collinus Streptomyces collinus (Gene Donor) pks_genes PKS Gene Cluster Cloning s_collinus->pks_genes Genomic DNA s_coelicolor Streptomyces coelicolor (Expression Host) pks_genes->s_coelicolor Recombinant Plasmid engineered_strain Engineered Strain s_coelicolor->engineered_strain Transformation fermentation Fermentation engineered_strain->fermentation extraction Extraction fermentation->extraction purification Chromatographic Purification extraction->purification pure_this compound Pure this compound purification->pure_this compound structure_elucidation Structure Elucidation (NMR, MS) pure_this compound->structure_elucidation biological_screening Biological Screening (Antibacterial, Antifungal, Antiviral) pure_this compound->biological_screening activity_data Activity Data biological_screening->activity_data

Experimental workflow for the production and characterization of this compound.

logical_relationship parent S. collinus gene_cluster Rubromycin PKS Gene Cluster parent->gene_cluster Source of host S. coelicolor CH999 recombinant_strain Recombinant S. coelicolor host->recombinant_strain Becomes gene_cluster->host Expressed in This compound This compound recombinant_strain->this compound Produces

Logical relationship between organisms, genes, and the final product, this compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of new antibiotics, particularly those targeting multidrug-resistant bacteria.[1] Its novel structure, derived from genetic engineering, highlights the potential of synthetic biology and heterologous expression in antibiotic discovery. Future research should focus on elucidating the precise mechanism of action of this compound, conducting more extensive quantitative analysis of its antimicrobial spectrum (including determining specific MIC values), and exploring the potential for further genetic engineering of its biosynthetic pathway to create even more potent and effective derivatives.[1] The low toxicity and unique mode of action of novel compounds are critical in the ongoing battle against antimicrobial resistance.

References

Collinone: A Technical Overview of a Recombinant Angucycline Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 343315-22-0 Molecular Formula: C₂₇H₁₈O₁₂ Molecular Weight: 534.42 g/mol

Abstract

Collinone is a novel, recombinant angular polyketide antibiotic that demonstrates significant antibacterial activity, particularly against Gram-positive bacteria, including vancomycin-resistant enterococci.[1] It also exhibits general cytotoxicity.[2] Produced by a genetically engineered Streptomyces strain, this compound belongs to the angucycline class of antibiotics and possesses a unique, heavily oxidized angular hexacyclic structure.[1] This technical guide synthesizes the available information on this compound, focusing on its discovery, structure, and reported biological activities. Due to the limited public availability of the primary research article, this document highlights the foundational knowledge and provides a framework for understanding this compound, acknowledging the absence of detailed quantitative data and specific experimental protocols in the accessible literature.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of novel antibiotics with unique mechanisms of action are therefore of paramount importance. Polyketides, a large class of natural products, have historically been a rich source of antimicrobial agents. Advances in genetic engineering have enabled the creation of recombinant polyketide synthases (PKS) and the production of novel, "unnatural" natural products. This compound is a prime example of such an engineered molecule, originating from the functional expression of genes from a putative rubromycin polyketide synthase gene cluster in Streptomyces coelicolor CH999.[1] Its structural similarity to angucycline and angucyclinone antibiotics suggests a potential for further development and derivatization to yield new bioactive compounds.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number343315-22-0[2]
Molecular FormulaC₂₇H₁₈O₁₂[2]
Molecular Weight534.42 g/mol [2]
Chemical ClassAngucycline Antibiotic[1]
StructureHeavily oxidized angular hexacyclic compound with a benz[a]naphthacene ring system.[1][1]

Biological Activity

Antibacterial Activity

This compound has demonstrated antibacterial activity specifically against Gram-positive bacteria.[2] A significant finding from the initial research is its activity against vancomycin-resistant enterococci (VRE), highlighting its potential to address challenging antibiotic-resistant infections.[1]

Cytotoxicity

In addition to its antibacterial properties, this compound is reported to exhibit cytotoxicity.[2] The extent of this cytotoxicity and the specific cell lines tested are not detailed in the publicly available abstracts. This property is common among angucycline antibiotics, many of which are investigated for their anticancer potential.

Note on Quantitative Data: Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains or IC50 values for its cytotoxic effects, are not available in the abstracts of the primary literature. Access to the full-text article by Martin et al. (2001) is required to obtain this specific information.

Experimental Protocols

The detailed experimental protocols for the production, isolation, and biological evaluation of this compound are contained within the primary research publication, which is not publicly accessible. However, based on the abstract and general knowledge of recombinant polyketide production, a generalized workflow can be inferred.

General Workflow for this compound Production and Discovery

The following diagram illustrates a probable workflow for the generation and identification of this compound.

Collinone_Workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_production Fermentation & Isolation cluster_analysis Analysis & Screening dna_source Streptomyces sp. DNA gene_cluster Putative Rubromycin PKS Gene Cluster dna_source->gene_cluster Isolate vector Expression Vector gene_cluster->vector Ligate host S. coelicolor CH999 Host vector->host Transform recombinant_strain Engineered Strain host->recombinant_strain Generate fermentation Fermentation recombinant_strain->fermentation extraction Solvent Extraction fermentation->extraction chromatography Chromatographic Purification extraction->chromatography This compound Pure this compound chromatography->this compound spectroscopy Spectroscopic Analysis (NMR, MS) This compound->spectroscopy Characterize bioassays Biological Screening Assays This compound->bioassays Test Activity

Caption: Generalized workflow for the discovery of this compound.

Mechanism of Action and Signaling Pathways

The specific mechanism of action for this compound has not been elucidated in the available literature. However, as an angucycline antibiotic with cytotoxic properties, its mode of action may be similar to other members of this class. Angucyclines are known to exert their biological effects through various mechanisms, including:

  • Inhibition of Nucleic Acid and Protein Synthesis: Some angucyclines can intercalate with DNA or inhibit enzymes involved in replication, transcription, or translation.

  • Induction of Apoptosis: The cytotoxicity of many angucyclines is attributed to their ability to trigger programmed cell death. This can occur through the generation of reactive oxygen species (ROS), leading to mitochondrial damage and the activation of caspase cascades.[3]

  • Enzyme Inhibition: Specific angucyclines have been shown to inhibit various enzymes crucial for cellular processes.

Given its cytotoxic nature, a plausible, yet unconfirmed, signaling pathway for this compound-induced cell death could involve the induction of oxidative stress, leading to apoptosis.

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway for this compound-induced cytotoxicity, based on the known mechanisms of other angucycline antibiotics.

Collinone_Signaling This compound This compound cell_membrane Cell Membrane This compound->cell_membrane ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros Induces mitochondria Mitochondrial Damage ros->mitochondria caspase_activation Caspase Activation mitochondria->caspase_activation Leads to apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Conclusion and Future Perspectives

This compound represents a successful application of genetic engineering to produce a novel antibiotic with activity against resistant pathogens. Its unique chemical structure and biological activity make it an interesting candidate for further investigation. Future research should focus on:

  • Total Synthesis: The complete chemical synthesis of this compound would provide a scalable source for further studies and allow for the generation of structural analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of this compound is crucial for understanding its antibacterial and cytotoxic effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound derivatives could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent.

While the currently available information on this compound is limited, it provides a strong foundation for future research into this promising recombinant antibiotic. The full elucidation of its properties awaits the detailed analysis of the primary research findings.

References

An In-Depth Technical Guide to the Polyketide Antibiotic Collinone and its Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of polyketide antibiotics, with a specific focus on the recombinant angular polyketide, Collinone. It covers the classification, biosynthesis, and mechanism of action of this important class of natural products. Detailed experimental protocols for key methodologies and quantitative data on antibacterial activity are presented to support further research and development in this field.

Introduction to Polyketide Antibiotics

Polyketides are a large and structurally diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants.[1][2] Their biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).[2] The remarkable diversity of polyketide structures translates into a broad spectrum of biological activities, making them a rich source of clinically significant drugs, including antibiotics, antifungals, immunosuppressants, and anticancer agents.[1][2]

Polyketide antibiotics are broadly classified into three main types based on the structure and catalytic organization of their respective PKSs:

  • Type I PKSs: These are large, modular enzymes where each module is responsible for one cycle of polyketide chain extension. They are often involved in the synthesis of complex macrocyclic polyketides like erythromycin.

  • Type II PKSs: These are multienzyme complexes of monofunctional proteins that work iteratively to synthesize aromatic polyketides, such as tetracyclines and doxorubicin. This compound belongs to this class.[3]

  • Type III PKSs: These are smaller, homodimeric enzymes that produce small aromatic compounds and do not involve an acyl carrier protein (ACP).

This guide will focus on Type II polyketide antibiotics, exemplified by the recombinant angular polyketide, this compound.

This compound: A Recombinant Angular Polyketide

This compound is a novel, angular hexacyclic polyketide antibiotic.[3] It was first produced by a genetically engineered strain of Streptomyces coelicolor CH999, into which parts of the putative rubromycin polyketide synthase gene cluster from Streptomyces collinus were cloned and functionally expressed.[3] The structure of this compound is characterized by a benz[a]naphthacene ring system, a feature it shares with the angucycline and angucyclinone families of antibiotics.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a Type II polyketide synthase. The general biosynthetic pathway for aromatic polyketides like this compound involves the following key steps:

  • Chain Initiation: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP).

  • Chain Elongation: The polyketide chain is iteratively elongated by the sequential addition of malonyl-CoA extender units. This process is catalyzed by the ketosynthase (KS) and chain length factor (CLF) components of the PKS.

  • Cyclization and Aromatization: The nascent polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic polycyclic aromatic backbone.

  • Tailoring Modifications: The polyketide core is further modified by tailoring enzymes, such as oxidoreductases, to yield the final bioactive compound, this compound.

dot

cluster_0 Type II Polyketide Synthase (PKS) Machinery cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Complex PKS Complex Acetyl-CoA->PKS Complex Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Complex Extender Units Nascent Polyketide Chain Nascent Polyketide Chain PKS Complex->Nascent Polyketide Chain Iterative Elongation Cyclases/Aromatases Cyclases/Aromatases Nascent Polyketide Chain->Cyclases/Aromatases Polycyclic Aromatic Core Polycyclic Aromatic Core Cyclases/Aromatases->Polycyclic Aromatic Core Tailoring Enzymes (e.g., Oxidoreductases) Tailoring Enzymes (e.g., Oxidoreductases) This compound This compound Tailoring Enzymes (e.g., Oxidoreductases)->this compound Polycyclic Aromatic Core->Tailoring Enzymes (e.g., Oxidoreductases)

Caption: Biosynthetic pathway of this compound.

Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated, many polyketide antibiotics, particularly those with quinone-like structures, are known to interfere with essential cellular processes. Potential mechanisms of action for this compound could include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, this compound may trap these enzymes in a complex with DNA, leading to double-strand breaks and cell death.

  • Intercalation into DNA: The planar aromatic structure of this compound may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound could participate in redox cycling, leading to the production of ROS that damage cellular components.

Antibacterial Activity of this compound and Related Polyketides

This compound has demonstrated antibacterial activity, notably against Gram-positive bacteria, including clinically important vancomycin-resistant enterococci (VRE).[3] The following tables summarize the available quantitative data on the antibacterial activity of this compound and a related polyketide, Collinin.

| Table 1: Antibacterial Activity of this compound | | :--- | :--- | | Bacterial Strain | Reported Activity | | Vancomycin-Resistant Enterococci (VRE) | Active | | Gram-positive bacteria | Active |

Note: Specific MIC values for this compound were not available in the reviewed literature. The activity against VRE is a significant finding, as these strains are often multidrug-resistant.

| Table 2: Minimum Inhibitory Concentrations (MIC) of Collinin | | :--- | :--- | | Bacterial Strain | MIC (µg/mL) | | Porphyromonas gingivalis | 2.1 | | Pseudomonas aeruginosa | 5.2 | | Aggregatibacter actinomycetemcomitans | <17 | | Fusobacterium nucleatum | <17 | | Prevotella intermedia | <17 | | Dialister pneumosintes | <17 | | Escherichia coli | <21 | | Staphylococcus aureus | <21 |

Data for Collinin, a related polyketide, is presented for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other angular polyketide antibiotics.

Structure Elucidation of this compound

The structure of a novel polyketide like this compound is typically determined using a combination of spectroscopic techniques.

1. Isolation and Purification:

  • Fermentation: The engineered Streptomyces coelicolor strain is cultured in a suitable production medium.
  • Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate the secondary metabolites.
  • Chromatography: The crude extract is subjected to multiple rounds of chromatography (e.g., silica (B1680970) gel column chromatography, preparative HPLC) to purify this compound.

2. Spectroscopic Analysis:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
  • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.

dot

Fermentation of Engineered Strain Fermentation of Engineered Strain Extraction of Secondary Metabolites Extraction of Secondary Metabolites Fermentation of Engineered Strain->Extraction of Secondary Metabolites Chromatographic Purification Chromatographic Purification Extraction of Secondary Metabolites->Chromatographic Purification e.g., HPLC Pure this compound Pure this compound Chromatographic Purification->Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Molecular Formula NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy 1D & 2D NMR Structure Determination Structure Determination Mass Spectrometry->Structure Determination NMR Spectroscopy->Structure Determination Final Structure of this compound Final Structure of this compound Structure Determination->Final Structure of this compound

Caption: Workflow for the structure elucidation of this compound.

Cloning and Functional Expression of the Polyketide Synthase Gene Cluster

The production of this compound was achieved through the heterologous expression of a PKS gene cluster. The general workflow for this process is as follows:

1. Genomic DNA Library Construction:

  • Genomic DNA is isolated from the source organism (Streptomyces collinus).
  • The DNA is partially digested with a restriction enzyme and ligated into a suitable vector (e.g., a cosmid) to create a genomic library.

2. Screening of the Library:

  • The library is screened using probes designed from conserved sequences of Type II PKS genes to identify clones containing the desired gene cluster.

3. Subcloning and Expression:

  • The identified PKS gene cluster is subcloned into an expression vector under the control of a suitable promoter.
  • The expression vector is introduced into a heterologous host (Streptomyces coelicolor CH999) for the production of the polyketide.

4. Analysis of Metabolites:

  • The culture broth of the recombinant host is analyzed by HPLC and mass spectrometry to identify the novel polyketide products.

dot

Genomic DNA from S. collinus Genomic DNA from S. collinus Genomic Library Construction Genomic Library Construction Genomic DNA from S. collinus->Genomic Library Construction Screening for PKS Genes Screening for PKS Genes Genomic Library Construction->Screening for PKS Genes Identification of PKS Gene Cluster Identification of PKS Gene Cluster Screening for PKS Genes->Identification of PKS Gene Cluster Subcloning into Expression Vector Subcloning into Expression Vector Identification of PKS Gene Cluster->Subcloning into Expression Vector Transformation into S. coelicolor Host Transformation into S. coelicolor Host Subcloning into Expression Vector->Transformation into S. coelicolor Host Fermentation and Production Fermentation and Production Transformation into S. coelicolor Host->Fermentation and Production Analysis of Recombinant Polyketides Analysis of Recombinant Polyketides Fermentation and Production->Analysis of Recombinant Polyketides HPLC, MS Identification of this compound Identification of this compound Analysis of Recombinant Polyketides->Identification of this compound

Caption: Workflow for cloning and expression of the PKS gene cluster.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains.

1. Preparation of Inoculum:

  • Bacterial strains are grown overnight in a suitable broth medium.
  • The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

2. Broth Microdilution Assay:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
  • The standardized bacterial inoculum is added to each well.
  • The plate is incubated at 37°C for 18-24 hours.

3. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Conclusion and Future Perspectives

This compound represents a promising new polyketide antibiotic with activity against challenging drug-resistant pathogens. Its production through genetic engineering highlights the potential of synthetic biology to generate novel bioactive compounds. Further research is warranted to fully elucidate its mechanism of action, expand the evaluation of its antibacterial spectrum, and optimize its production. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and the broader class of angular polyketide antibiotics.

References

Methodological & Application

Application Notes and Protocols for Determining the Antibacterial Activity of Collinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collinone is a novel polyketide antibiotic with a complex, angular hexacyclic structure.[1] Preliminary studies have demonstrated its antibacterial activity, notably against challenging pathogens such as vancomycin-resistant enterococci.[1] These application notes provide a detailed framework for the systematic evaluation of this compound's antibacterial properties, essential for its development as a potential therapeutic agent. The protocols outlined herein describe standard in vitro techniques to quantify its inhibitory and bactericidal potency against a panel of clinically relevant bacteria.

Core Principles of Antibacterial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is fundamental to determining the efficacy of a compound against a specific microorganism.[2] The primary objectives are to ascertain the Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.[2][3] These metrics are critical for assessing the therapeutic potential of a novel antibiotic like this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[3] The broth microdilution method is a widely used technique for this purpose.[3][4]

Materials:

  • This compound (stock solution of known concentration, dissolved in an appropriate solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis - including vancomycin-resistant strains, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[5] This can be verified using a spectrophotometer at a wavelength of 600 nm.

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and further dilute the compound and inoculum by a factor of two.

    • Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only, no inoculum).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[2]

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[3][6]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7] This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Materials:

  • MIC plate from the previous protocol

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Micropipette and sterile tips

Procedure:

  • Sub-culturing:

    • From the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[8][7]

    • Using a micropipette, take a 10 µL aliquot from each of these selected wells.

  • Plating:

    • Spot-plate the 10 µL aliquot onto a fresh, appropriately labeled agar plate.[2]

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.[9]

  • Result Interpretation:

    • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11]

Agar Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method provides a qualitative or semi-quantitative assessment of antibacterial activity.[5] It is a simple and widely used method for preliminary screening.[12]

Materials:

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA)

  • Bacterial strains (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile blank paper disks

  • This compound solution of known concentration

  • Standard antibiotic disks (positive control)

  • Solvent-only disks (negative control)

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Evenly streak the swab over the entire surface of the MHA plate to create a uniform bacterial lawn.[2][13]

  • Disk Application:

    • Impregnate sterile blank paper disks with a known volume and concentration of the this compound solution.

    • Using sterile forceps, place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.[14] Ensure the disks are pressed gently to adhere to the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.[13][14]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[12][14] A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[15]

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of this compound's activity against different bacterial strains.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 25923
Enterococcus faecalis ATCC 29212
Vancomycin-Resistant Enterococcus faecalis (Clinical Isolate)
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay bacterial_culture Bacterial Culture (18-24h) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate_plate Inoculate Plate inoculum->inoculate_plate serial_dilution Serial Dilution of This compound in 96-well plate serial_dilution->inoculate_plate incubate_mic Incubate (37°C, 16-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from MIC & higher wells read_mic->subculture Proceed if growth is inhibited plate_mbc Plate on Nutrient Agar subculture->plate_mbc incubate_mbc Incubate (37°C, 18-24h) plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc G cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Relaxes for replication dna_replication DNA Replication dna_gyrase->dna_replication Facilitates relaxed_dna Relaxed DNA supercoiled_dna->relaxed_dna Unwinding relaxed_dna->dna_replication dna_replication->supercoiled_dna Re-coiling cell_death Cell Death dna_replication->cell_death Inhibition leads to

References

Application Notes and Protocols for Cell-Based Assays to Determine Collinone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collinone, a recombinant angular polyketide antibiotic, has demonstrated notable antibacterial properties and is emerging as a compound of interest for its cytotoxic potential against various cell lines.[1] As a member of the anthraquinone (B42736) class of polyketides, this compound is structurally related to compounds known for their anticancer activities.[2][3] Anthraquinones have been reported to induce cytotoxicity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4] Therefore, a comprehensive evaluation of this compound's cytotoxic effects is crucial for its potential development as a therapeutic agent.

These application notes provide a detailed overview and experimental protocols for a panel of cell-based assays to thoroughly characterize the cytotoxic activity of this compound. The assays described herein are designed to assess cell viability, membrane integrity, apoptosis, and cell cycle progression, offering a multi-parametric approach to understanding this compound's mechanism of action.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for summarizing quantitative data obtained from the described cell-based assays.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
e.g., MCF-70.124
124
1024
5024
10024
e.g., A5490.148
148
1048
5048
10048

Table 2: Membrane Integrity as Determined by LDH Release Assay

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release) (Mean ± SD)
e.g., MCF-70.124
124
1024
5024
10024
e.g., A5490.148
148
1048
5048
10048

Table 3: Apoptosis Induction as Determined by Annexin V-FITC/PI Staining

Cell LineThis compound Concentration (µM)% Viable Cells (Annexin V- / PI -)% Early Apoptotic Cells (Annexin V+ / PI -)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI +)% Necrotic Cells (Annexin V- / PI +)
e.g., HeLa0 (Control)
10
50
100

Table 4: Cell Cycle Analysis by Propidium Iodide Staining

Cell LineThis compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., HeLa0 (Control)
10
50
100

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis and Interpretation A Seed cells in appropriate culture vessels B Allow cells to adhere and grow (24h) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for desired time points (e.g., 24, 48h) C->D E MTT Assay (Viability) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V-FITC/PI Staining (Apoptosis) D->G H Cell Cycle Analysis (Propidium Iodide) D->H I Measure Absorbance/Fluorescence E->I F->I G->I H->I J Calculate % Viability, % Cytotoxicity, etc. I->J L Analyze cell cycle distribution and apoptosis I->L K Determine IC50 values J->K

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces mitochondrial stress Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak CytoC Cytochrome c release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 DeathReceptor Death Receptors (e.g., Fas, TRAIL) Casp8 Caspase-8 activation DeathReceptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Collinone: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collinone is a polyketide antibiotic belonging to the anthraquinone (B42736) class of compounds. A thorough understanding of its solubility and stability is fundamental for the development of viable drug formulations and for ensuring consistent results in preclinical research. These physicochemical properties directly influence its bioavailability, therapeutic efficacy, and shelf-life. This document provides a detailed overview of this compound's solubility in various solvents and its stability under different environmental conditions. The protocols outlined herein are intended to serve as a guide for researchers to perform these critical assessments.

Disclaimer: Specific quantitative data for this compound is not extensively available in public literature. The data presented in this document is based on the general characteristics of anthraquinone compounds and should be considered illustrative. It is imperative that researchers determine the precise solubility and stability of this compound experimentally using the protocols provided.

Solubility of this compound

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. Anthraquinones are typically characterized by poor aqueous solubility but exhibit better solubility in organic solvents.[1][2][3]

Hypothetical Quantitative Solubility Data

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. This data is hypothetical and intended for guidance in solvent selection for initial experiments.

SolventClassificationExpected Solubility at 25°C (mg/mL)
WaterAqueous< 0.1
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1
EthanolPolar Protic~1-5
MethanolPolar Protic~1-5
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
AcetonePolar Aprotic~5-10
Acetonitrile (B52724)Polar Aprotic~1-5
Dichloromethane (DCM)Non-polar~0.5-2
ChloroformNon-polar~1-5
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid, pure form)

  • Selected solvents (analytical grade)

  • Shaking incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound.

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid in each vial.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm syringe filter that is known not to bind this compound.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility of this compound in the solvent, expressed in mg/mL or µg/mL.

Figure 1. Workflow for Shake-Flask Solubility Assay.

Stability of this compound

Investigating the stability of this compound is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions. Anthraquinones can be susceptible to degradation under various conditions, particularly changes in pH and exposure to light and heat.[7][8][9]

Hypothetical Stability Profile of this compound

The following table presents a hypothetical stability profile for this compound under forced degradation conditions. The percentage of degradation is an estimate and should be experimentally determined.

Stress ConditionReagent/ConditionIncubation TimeExpected Degradation (%)
Acid Hydrolysis0.1 M HCl24 hours at 60°C5 - 15%
Base Hydrolysis0.1 M NaOH4 hours at 60°C10 - 30%
Oxidation3% H₂O₂24 hours at RT5 - 20%
Thermal Stress (Solid)80°C48 hours< 5%
Thermal Stress (Solution)60°C24 hours5 - 15%
Photostability (Solid)ICH Q1B Option 2-5 - 10%
Photostability (Solution)ICH Q1B Option 2-10 - 25%
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods and for understanding the degradation pathways of a drug substance.[10][11][12]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound (solid, pure form)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 4 hours.

    • Cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Store the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation (in Solution):

    • Incubate an aliquot of the stock solution at 60°C for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • After incubation, dissolve the solid in the stock solution solvent to the target concentration.

  • Photostability:

    • Expose both solid this compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent this compound peak from all degradation product peaks.

    • Peak purity analysis of the parent peak in the stressed samples should be performed to ensure no co-eluting degradants.

G cluster_stress Stress Conditions cluster_solid_stress Solid State Stress This compound Stock Solution This compound Stock Solution Acid Hydrolysis\n(0.1M HCl, 60°C) Acid Hydrolysis (0.1M HCl, 60°C) This compound Stock Solution->Acid Hydrolysis\n(0.1M HCl, 60°C) Base Hydrolysis\n(0.1M NaOH, 60°C) Base Hydrolysis (0.1M NaOH, 60°C) This compound Stock Solution->Base Hydrolysis\n(0.1M NaOH, 60°C) Oxidation\n(3% H₂O₂, RT) Oxidation (3% H₂O₂, RT) This compound Stock Solution->Oxidation\n(3% H₂O₂, RT) Thermal (Solution)\n(60°C) Thermal (Solution) (60°C) This compound Stock Solution->Thermal (Solution)\n(60°C) Photostability (Solution) Photostability (Solution) This compound Stock Solution->Photostability (Solution) Solid this compound Solid this compound Thermal (Solid)\n(80°C) Thermal (Solid) (80°C) Solid this compound->Thermal (Solid)\n(80°C) Photostability (Solid) Photostability (Solid) Solid this compound->Photostability (Solid) HPLC Analysis HPLC Analysis Acid Hydrolysis\n(0.1M HCl, 60°C)->HPLC Analysis Base Hydrolysis\n(0.1M NaOH, 60°C)->HPLC Analysis Oxidation\n(3% H₂O₂, RT)->HPLC Analysis Thermal (Solution)\n(60°C)->HPLC Analysis Photostability (Solution)->HPLC Analysis Thermal (Solid)\n(80°C)->HPLC Analysis Photostability (Solid)->HPLC Analysis

Figure 2. Forced Degradation Study Workflow.

Potential Degradation Pathways

Based on the general chemistry of anthraquinones, the following degradation pathways for this compound can be postulated. Experimental identification of degradation products using techniques such as LC-MS/MS is necessary for confirmation.

G This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., cleavage of ether or ester linkages) This compound->Hydrolysis_Products Acid/Base Oxidation_Products Oxidation Products (e.g., hydroxylation, quinone ring opening) This compound->Oxidation_Products H₂O₂ Photodegradation_Products Photodegradation Products (e.g., dimerization, radical formation) This compound->Photodegradation_Products Light

Figure 3. Postulated Degradation Pathways for this compound.

Recommendations for Handling and Storage

  • Solid this compound: Store in a tightly sealed container at controlled room temperature or refrigerated (2-8°C), protected from light.

  • Stock Solutions: For short-term use, solutions in DMSO or DMF can be prepared. For long-term storage, it is advisable to store aliquots of concentrated stock solutions at -20°C or -80°C in tightly sealed, light-resistant containers. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Due to poor solubility and potential for instability, especially at neutral to alkaline pH, it is recommended to prepare fresh aqueous solutions for immediate use. If buffering is required, acidic conditions (pH 3-5) are likely to provide better stability.[7][9]

By following these guidelines and protocols, researchers can ensure the accurate and reproducible use of this compound in their studies, leading to more reliable and meaningful scientific outcomes.

References

Application Note and Protocols for the Purification of Recombinant Collinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant proteins are fundamental tools in a vast array of research and therapeutic applications. The production of highly pure and active recombinant protein is often a critical bottleneck in the drug development pipeline and for detailed biochemical and structural studies. This document provides a comprehensive guide to the purification of the hypothetical recombinant protein, Collinone, from a bacterial expression system. The protocol outlines a robust, three-step chromatography strategy designed to achieve high purity and yield. This multi-step approach, which includes Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC), is a widely adopted and effective method for purifying recombinant proteins.[1][2][3][4][5]

This application note provides detailed experimental protocols, data presentation in a structured format, and visualizations of the workflow to guide researchers through the successful purification of recombinant this compound.

Purification Strategy Overview

The purification of recombinant this compound is achieved through a three-phase chromatographic process:

  • Capture: The initial step utilizes Immobilized Metal Affinity Chromatography (IMAC) to specifically capture the His-tagged this compound from the clarified cell lysate. This technique offers high selectivity and significantly concentrates the target protein.[6][7][8]

  • Intermediate Purification: The eluate from the affinity step is then subjected to Ion Exchange Chromatography (IEX). This step separates this compound from remaining protein contaminants based on differences in their net surface charge.[9][10][11][12]

  • Polishing: The final step employs Size Exclusion Chromatography (SEC), also known as gel filtration, to remove any remaining impurities and, crucially, to separate monomeric this compound from aggregates that may have formed during the purification process.[13][14][15][16]

The overall workflow for the purification of recombinant this compound is depicted below.

Collinone_Purification_Workflow cluster_Expression Expression and Lysis cluster_Purification Chromatographic Purification cluster_Analysis Analysis and Storage Ecoli E. coli Expression Lysis Cell Lysis & Clarification Ecoli->Lysis AC Affinity Chromatography (IMAC) Lysis->AC Clarified Lysate IEX Ion Exchange Chromatography (Anion Exchange) AC->IEX Eluate SEC Size Exclusion Chromatography (Gel Filtration) IEX->SEC Eluate Analysis Purity & Activity Assays (SDS-PAGE, Western Blot, Enzyme Assay) SEC->Analysis Pure this compound Storage Storage at -80°C Analysis->Storage Collinone_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds This compound This compound (Kinase) Receptor->this compound Activates TF Transcription Factor This compound->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Response Cellular Proliferation Gene->Response Affinity_Chromatography_Workflow cluster_AC Affinity Chromatography (IMAC) Equilibration 1. Equilibration (Binding Buffer) Loading 2. Sample Loading (Clarified Lysate) Equilibration->Loading Wash 3. Wash (Wash Buffer) Loading->Wash Elution 4. Elution (Elution Buffer) Wash->Elution Waste Unbound & Weakly Bound Proteins Wash->Waste Output Purified this compound Elution->Output Input Clarified Lysate Input->Loading Ion_Exchange_Chromatography_Workflow cluster_IEX Ion Exchange Chromatography Equilibration 1. Equilibration (Low Salt Buffer) Loading 2. Sample Loading (Desalted Sample) Equilibration->Loading Wash 3. Wash (Low Salt Buffer) Loading->Wash Elution 4. Elution (Salt Gradient) Wash->Elution Waste Flow-through & Wash Wash->Waste Output Further Purified this compound Elution->Output Input IMAC Eluate Input->Loading Size_Exclusion_Chromatography_Workflow cluster_SEC Size Exclusion Chromatography Equilibration 1. Equilibration (SEC Buffer) Loading 2. Sample Loading (Concentrated Sample) Equilibration->Loading Elution 3. Isocratic Elution (SEC Buffer) Loading->Elution Aggregates Aggregates Elution->Aggregates Earlier Fractions Monomer Pure Monomeric this compound Elution->Monomer Main Peak Smaller Smaller Contaminants Elution->Smaller Later Fractions Input IEX Eluate Input->Loading

References

Collinone: A Promising Microbiological Research Tool for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note: Collinone as a Novel Antibiotic and Research Tool in Microbiology

Introduction

This compound is a recombinant angular polyketide antibiotic synthesized by an engineered strain of Streptomyces.[1] Structurally similar to the angucycline and angucyclinone class of antibiotics, this compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including challenging vancomycin-resistant enterococci.[1] This document provides detailed application notes and protocols for the use of this compound as a research tool for scientists and professionals in microbiology and drug development. Its cytotoxic properties also suggest its potential as a lead compound in anticancer research.

Data Presentation

Antibacterial Activity of this compound

Quantitative data on the minimum inhibitory concentration (MIC) of this compound against various bacterial strains are summarized below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial StrainTypeMIC (µg/mL)Reference
Vancomycin-Resistant EnterococciGram-positive-[1]
Bacillus subtilisGram-positive-
Staphylococcus aureusGram-positive-
Escherichia coliGram-negative-
Pseudomonas aeruginosaGram-negative-

Note: Specific MIC values from the primary literature are pending full-text access. The table will be updated as data becomes available.

Cytotoxicity Data

This compound has been noted to exhibit cytotoxicity.[2] The following table will summarize the 50% inhibitory concentration (IC50) values against various cell lines.

Cell LineTypeIC50 (µM)Reference
---
---

Note: Specific cytotoxicity data is not yet available and will be populated upon accessing more detailed research.

Mechanism of Action

This compound is a member of the polyketide family of natural products. While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to angucycline antibiotics suggests potential mechanisms of action. Angucyclines are known to exhibit a range of biological activities, including the inhibition of bacterial enzymes and interference with DNA synthesis. Some polyketide antibiotics are known to target bacterial DNA gyrase, an essential enzyme for DNA replication. Further research is required to determine if this compound shares this or other mechanisms with related compounds.

Signaling Pathway Interactions

Certain angucycline antibiotics have been shown to act as signaling molecules, influencing the developmental processes and secondary metabolite production in their producing organisms, Streptomyces. This suggests that this compound could potentially interfere with bacterial signaling pathways, such as quorum sensing or two-component systems, which regulate virulence and other key microbial behaviors. The investigation of this compound's impact on these pathways in pathogenic bacteria represents a promising area for future research.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method to determine the MIC of this compound against a panel of bacterial strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Isolation and Purification of this compound from Engineered Streptomyces

This protocol describes a general procedure for the extraction and purification of this compound from a culture of the engineered Streptomyces strain.

Materials:

  • Culture broth of the this compound-producing Streptomyces strain

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Extraction: Extract the culture broth with an equal volume of ethyl acetate. Separate the organic phase and repeat the extraction process three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a stepwise gradient of a suitable solvent system.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • HPLC Purification: Pool the this compound-containing fractions and further purify using a reversed-phase HPLC column to obtain pure this compound.

  • Structure Verification: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilutions of this compound in 96-well plate Stock_Solution->Serial_Dilution Bacterial_Culture Grow Bacterial Culture (Log Phase) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Visual/OD600) Incubation->MIC_Determination

Caption: Workflow for MIC determination of this compound.

Signaling_Pathway_Hypothesis cluster_pathway Potential Targets This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell DNA_Gyrase DNA Gyrase Bacterial_Cell->DNA_Gyrase Signaling_Pathways Signaling Pathways (e.g., Quorum Sensing) Bacterial_Cell->Signaling_Pathways Other_Targets Other Cellular Targets Bacterial_Cell->Other_Targets Inhibition_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibition_Replication Disruption_Virulence Disruption of Virulence & Biofilm Signaling_Pathways->Disruption_Virulence Cell_Death Bactericidal/Bacteriostatic Effect Other_Targets->Cell_Death Inhibition_Replication->Cell_Death Disruption_Virulence->Cell_Death

Caption: Hypothesized mechanisms of action for this compound.

References

Application Notes and Protocols for Efficacy Studies of Collinone, a Novel Cytotoxic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collinone is a recombinant angular polyketide antibiotic that has demonstrated cytotoxic activities, suggesting its potential as an anticancer agent.[1] These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, from initial in vitro characterization to in vivo validation. The protocols outlined below are established methods for assessing the biological activity of novel cytotoxic compounds.[2][3]

In Vitro Efficacy Assessment

The initial phase of evaluating this compound involves a series of in vitro assays to determine its cytotoxic and apoptotic effects on cancer cell lines.[2][4] A logical workflow for these experiments is depicted below.

In_Vitro_Workflow start Select Cancer Cell Lines cell_viability Cell Viability Assay (e.g., MTT/MTS) start->cell_viability ic50 Determine IC50 Value cell_viability->ic50 apoptosis_assays Apoptosis Assays ic50->apoptosis_assays annexin_v Annexin V / PI Staining apoptosis_assays->annexin_v caspase Caspase Activity Assay apoptosis_assays->caspase western_blot Western Blot Analysis annexin_v->western_blot caspase->western_blot end_in_vitro In Vitro Data Analysis & Interpretation western_blot->end_in_vitro

Caption: Workflow for in vitro evaluation of this compound.

Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay [5][6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration.

Data Presentation:

Cancer Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Cell Line A0.1
1
10
100
Cell Line B0.1
1
10
100
Apoptosis Assays

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining [8][9]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

TreatmentTime (h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control24
This compound (IC50)24
Control48
This compound (IC50)48

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation:

TreatmentTime (h)Caspase-3/7 Activity (RLU, Mean ± SD)Fold Change vs. Control
Control61.0
This compound (IC50)6
Control121.0
This compound (IC50)12

Mechanism of Action: Signaling Pathway Analysis

Objective: To identify the molecular pathways affected by this compound, focusing on key proteins involved in apoptosis.

Apoptosis_Pathway This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic Intrinsic Intrinsic Pathway This compound->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Bax Bax Intrinsic->Bax Bcl2 Bcl-2 Intrinsic->Bcl2 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Protocol: Western Blotting [10][11][12]

  • Protein Extraction: Treat cells with this compound, lyse the cells, and determine the protein concentration.[10]

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.[10][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

ProteinTreatmentDensitometry (Normalized to Loading Control, Mean ± SD)
Bcl-2Control
This compound (IC50)
BaxControl
This compound (IC50)
Cleaved Caspase-3Control
This compound (IC50)

In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism using a xenograft mouse model.[13][14]

In_Vivo_Workflow start Select Immunodeficient Mice implantation Tumor Cell Implantation start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Treatment with this compound / Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Workflow for in vivo xenograft studies.

Protocol: Xenograft Tumor Model [13][15][16]

  • Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID).[17]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration.

  • Tissue Analysis: At the endpoint, excise the tumors for weight measurement, histopathology, and biomarker analysis (e.g., immunohistochemistry for Ki-67 or TUNEL staining for apoptosis).

Data Presentation:

Tumor Growth Inhibition:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³, Day X) ± SEM% Tumor Growth Inhibition (TGI)
Vehicle Control-0
This compound10
This compound30
Positive Control-

Body Weight Changes:

Treatment GroupDose (mg/kg)Mean Body Weight (g, Day X) ± SEM% Change from Baseline
Vehicle Control-
This compound10
This compound30

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.[18]

Protocol: Small Molecule PK in Mice [19][20]

  • Animal Model and Dosing: Administer a single dose of this compound to mice via intravenous and oral routes.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Process blood to obtain plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Data Presentation:

ParameterIntravenous (Dose)Oral (Dose)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (h)
Bioavailability (%)N/A

These detailed protocols and application notes provide a robust framework for the systematic evaluation of this compound's efficacy as a potential anticancer therapeutic. The structured data presentation formats will aid in the clear and concise reporting of experimental outcomes.

References

Application Notes and Protocols for High-Throughput Screening with Collinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed high-throughput screening (HTS) protocols for the evaluation of Collinone, a recombinant angular polyketide antibiotic. This compound has demonstrated antibacterial activity against Gram-positive bacteria and cytotoxic effects, making it a compound of interest for further investigation in drug discovery.[1]

Introduction to this compound

This compound is a polyketide antibiotic produced by an engineered Streptomyces strain.[1] Its chemical structure, a heavily oxidized angular hexacyclic compound, is similar to angucycline and angucyclinone antibiotics.[1] While the precise mechanisms of action are still under investigation, its structural similarity to other DNA gyrase inhibitors suggests a potential role in disrupting bacterial DNA replication.[2][3][4][5][6][7][8][9] Additionally, its observed cytotoxicity warrants further exploration of its potential as an anti-cancer agent.

High-Throughput Screening (HTS) Applications

The dual activity of this compound presents opportunities for HTS campaigns in two primary areas:

  • Antibacterial Drug Discovery: Screening for novel antibacterial agents to combat drug-resistant Gram-positive pathogens.

  • Oncology Drug Discovery: Identifying and characterizing the cytotoxic effects of this compound against various cancer cell lines.

Antibacterial Susceptibility Testing: A High-Throughput Approach

This protocol describes a generalized high-throughput method for determining the minimum inhibitory concentration (MIC) of this compound against a panel of Gram-positive bacteria using an automated liquid handling system.

Experimental Workflow

Antibacterial_HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Bacterial_Culture Bacterial Inoculum Preparation Inoculation Automated Inoculation of Assay Plates Bacterial_Culture->Inoculation Compound_Plates This compound Serial Dilution in 384-well Plates Compound_Plates->Inoculation Incubation Incubation at 37°C Inoculation->Incubation OD_Measurement Optical Density Measurement (600 nm) Incubation->OD_Measurement MIC_Determination MIC Determination OD_Measurement->MIC_Determination

Fig 1. Workflow for antibacterial HTS.
Protocol: Broth Microdilution for MIC Determination

  • Bacterial Inoculum Preparation:

    • Culture Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) in appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Compound Plating:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a 384-well microplate using an automated liquid handler to create a concentration gradient.

    • Include positive controls (bacteria with no compound) and negative controls (broth only).

  • Inoculation and Incubation:

    • Transfer the prepared bacterial inoculum to the compound plates using an automated liquid handler.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth (a significant reduction in OD compared to the positive control).

Quantitative Data Summary (Hypothetical)

Due to the absence of specific published data for this compound, the following table presents a hypothetical summary of expected results from an HTS campaign.

Target OrganismMIC Range (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 4
Staphylococcus aureus (MRSA)1 - 8
Enterococcus faecalis2 - 16
Streptococcus pneumoniae0.25 - 2

Cytotoxicity Screening: A Cell-Based HTS Approach

This protocol outlines a high-throughput cell-based assay to evaluate the cytotoxic effects of this compound on mammalian cancer cell lines.

Proposed Mechanism of Action: DNA Damage Pathway

Based on its potential as a DNA gyrase inhibitor, this compound's cytotoxic effects may be mediated through the induction of DNA damage, leading to cell cycle arrest and apoptosis.

Cytotoxicity_Pathway This compound This compound DNA_Gyrase DNA Gyrase/ Topoisomerase II This compound->DNA_Gyrase Inhibition DNA_Damage DNA Double-Strand Breaks DNA_Gyrase->DNA_Damage Induction ATM_ATR ATM/ATR Kinases Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Fig 2. Proposed DNA damage signaling pathway.
Protocol: Cell Viability Assay (e.g., using Resazurin)

  • Cell Culture and Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.

    • Seed cells into 384-well, clear-bottom black plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Treat the cells with the diluted this compound using an automated liquid handler.

    • Include vehicle controls (e.g., DMSO) and positive controls for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add a resazurin-based reagent to each well and incubate for 2-4 hours.

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

    • A decrease in fluorescence indicates reduced cell viability.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Calculate the IC50 value, the concentration of this compound that inhibits 50% of cell growth.

Quantitative Data Summary (Hypothetical)

The following table provides a hypothetical summary of IC50 values for this compound against various cancer cell lines.

Cell LineTissue of OriginIC50 Range (µM)
HeLaCervical Cancer5 - 25
MCF-7Breast Cancer10 - 50
A549Lung Cancer15 - 75
HCT116Colon Cancer8 - 40

High-Content Screening for Detailed Cytotoxicity Profiling

For a more in-depth understanding of this compound's cytotoxic mechanism, a high-content screening (HCS) approach can be employed.

Experimental Workflow

HCS_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Seeding Cell Seeding in Imaging Plates Compound_Treatment This compound Treatment Cell_Seeding->Compound_Treatment Fix_Perm Fixation and Permeabilization Compound_Treatment->Fix_Perm Staining Fluorescent Staining (e.g., DAPI, Phalloidin, Antibodies) Fix_Perm->Staining Imaging Automated Microscopy Staining->Imaging Image_Analysis Image and Data Analysis Imaging->Image_Analysis

Fig 3. Workflow for high-content screening.
Protocol: Multiparametric Cytotoxicity Analysis

  • Cell Preparation and Treatment:

    • Follow steps 1 and 2 from the cell viability assay protocol, using high-content imaging plates.

  • Cell Staining:

    • After the incubation period, fix and permeabilize the cells.

    • Stain the cells with a cocktail of fluorescent dyes to visualize different cellular components, for example:

      • DAPI: Nuclei (for cell number and nuclear morphology).

      • Phalloidin-Fluorophore Conjugate: Actin cytoskeleton (for cell shape and spreading).

      • Antibodies against key proteins: e.g., anti-phospho-Histone H2A.X for DNA damage, anti-cleaved Caspase-3 for apoptosis.

  • Image Acquisition and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to quantify various cellular parameters, such as cell count, nuclear size and intensity, cytoskeletal changes, and the intensity of protein-specific stains.[10]

This multiparametric data will provide a detailed "fingerprint" of this compound's cytotoxic effects, helping to elucidate its mechanism of action.

Conclusion

The provided application notes and protocols offer a framework for the high-throughput screening of this compound to assess its potential as both an antibacterial and a cytotoxic agent. While the specific quantitative data and signaling pathways are hypothetical due to the limited publicly available information on this compound, the methodologies are based on established HTS practices for similar compound classes. These protocols can be adapted and optimized to facilitate the rapid evaluation of this compound and accelerate its journey in the drug discovery pipeline.

References

Application Notes and Protocols for the Analytical Characterization of Collinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collinone is a recombinant angular polyketide antibiotic belonging to the anthraquinone (B42736) class of compounds. It has demonstrated antibacterial activity, particularly against Gram-positive bacteria, and exhibits cytotoxic properties.[1] As a molecule with significant therapeutic potential, rigorous analytical characterization is paramount for its development as a drug candidate. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound, focusing on chromatographic and spectroscopic techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for method development and data interpretation.

PropertyValueSource
Molecular FormulaC₂₇H₁₈O₁₂PubChem
Molecular Weight534.4 g/mol PubChem
IUPAC Name(1S,14R)-1,3,14,15,26-pentahydroxy-21-methoxy-7-methyl-6-oxahexacyclo[12.12.0.0²,¹¹.0⁴,⁹.0¹⁶,²⁵.0¹⁸,²³]hexacosa-2(11),3,7,9,15,18(23),20,25-octaene-5,17,19,22,24-pentonePubChem
ClassAnthraquinone, Angular PolyketidePubChem
AppearanceExpected to be a colored solidGeneral knowledge

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Application Note:

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable for the separation of polyketides like this compound. The method's efficacy relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. UV detection is appropriate due to the presence of chromophores in the anthraquinone structure.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • The acidic modifier helps to improve peak shape and resolution.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of this compound from potential impurities with different polarities. A typical gradient is shown in Table 2.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength between 254 nm and 280 nm is likely to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 2: Representative HPLC Gradient Program for this compound Analysis

Time (minutes)% Solvent A% Solvent B
09010
201090
251090
269010
309010

Expected Results: A successful HPLC analysis will yield a chromatogram with a well-resolved peak for this compound. The retention time can be used for identification, and the peak area can be used for quantification against a standard curve.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation

Application Note:

Mass spectrometry is an indispensable tool for the characterization of this compound, providing accurate mass determination and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule of this nature, minimizing in-source fragmentation and preserving the molecular ion.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an HPLC system (LC-MS) is ideal.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode ([M+H]⁺) due to the presence of multiple oxygen atoms that can be protonated.

  • Mass Analyzer: TOF or Orbitrap for high-resolution mass measurement.

  • Scan Range: m/z 100 - 1000.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

  • MS/MS Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. The molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are then analyzed in the second mass analyzer.

Data Presentation:

Table 3: Representative Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zDescription
[M+H]⁺535.0871535.0875Protonated molecular ion
[M+Na]⁺557.0690557.0693Sodium adduct
Representative Fragment 1-ValueStructural Fragment
Representative Fragment 2-ValueStructural Fragment
(Note: Representative fragment values would be determined from the MS/MS spectrum and would correspond to specific losses from the parent molecule, aiding in structural confirmation.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

Application Note:

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Solvent: A deuterated solvent in which this compound is soluble, such as DMSO-d₆ or Methanol-d₄.

  • Sample Concentration: 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the number and chemical environment of protons.

    • ¹³C NMR: To determine the number and chemical environment of carbon atoms.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²⁻³JCH) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

Data Presentation:

Table 4: Representative ¹H and ¹³C NMR Data for Key Structural Moieties of this compound (in DMSO-d₆)

PositionδC (ppm) (Representative)δH (ppm) (Representative)MultiplicityJ (Hz)
Aromatic CH110-1406.5-8.0d, t, s7-8
Olefinic CH100-1505.0-6.5d, s10-16
Aliphatic CH/CH₂20-601.5-4.0m, dd-
Methyl (CH₃)~20~2.0s-
Methoxy (OCH₃)~55~3.8s-
Carbonyl (C=O)180-200---
Hydroxyl (OH)-9.0-13.0br s-
(Note: These are representative chemical shift ranges for the types of functional groups present in this compound. Precise values would be obtained from the actual spectra.)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Filtration->HPLC Purity & Quantification MS MS Filtration->MS Molecular Weight & Structure NMR NMR Filtration->NMR Definitive Structure Purity_Report Purity Report HPLC->Purity_Report Structural_Confirmation Structural Confirmation MS->Structural_Confirmation Full_Characterization Complete Structural Elucidation NMR->Full_Characterization antibacterial_mechanism This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibition Bacterial_Cell Bacterial Cell DNA_Replication DNA Replication Fork DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Stalling leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death cytotoxicity_pathway This compound This compound Cell_Stress Cellular Stress This compound->Cell_Stress Mitochondria Mitochondrion Cell_Stress->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes Cytochrome_c->Caspase_9 activates

References

Troubleshooting & Optimization

Improving the yield of recombinant Collinone production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Recombinant Collinone Production. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the production of recombinant this compound.

Troubleshooting Guides & FAQs

This section is organized by experimental stage to help you quickly identify and resolve specific issues.

Gene Synthesis & Cloning

Question: Why am I seeing low or no this compound expression despite successful cloning?

Answer: Several factors at the genetic level can lead to poor expression. A primary reason is suboptimal codon usage. The genetic code is degenerate, meaning multiple codons can encode the same amino acid, and organisms exhibit a "codon bias," preferring certain codons over others. If your this compound biosynthetic gene cluster contains codons that are rare in your expression host, translation can be inefficient, leading to low yields.[1][2][3]

  • Solution: Re-synthesize the genes with codons optimized for your specific expression host (e.g., E. coli, S. cerevisiae). Codon optimization can significantly enhance translational efficiency without altering the protein sequence.[1][2][4] Online tools and commercial services are available for this purpose.[5] Additionally, ensure that the mRNA transcript does not form stable secondary structures, especially near the ribosome binding site, as this can hinder translation initiation.[1][2]

Question: Could my expression plasmid be the issue?

Answer: Yes, the plasmid vector is a critical component. Key factors include:

  • Promoter Strength: The promoter drives the transcription of your genes. A weak promoter will result in low mRNA levels. Conversely, a promoter that is too strong can lead to overwhelming expression, causing the formation of insoluble protein aggregates (inclusion bodies) and imposing a severe metabolic burden on the host.[6][7]

  • Plasmid Copy Number: High-copy-number plasmids increase the gene dosage, which can boost protein production.[6] However, this can also increase metabolic load, potentially leading to plasmid instability and reduced cell growth.[8][9] For toxic proteins, a low-copy-number plasmid is often preferable.[9]

  • Plasmid Integrity: Ensure the plasmid has not undergone mutations or rearrangements during cloning or propagation. It is good practice to sequence-verify your final construct.[10]

Host Strain & Expression Conditions

Question: My this compound-producing enzymes are forming insoluble inclusion bodies. What can I do?

Answer: Inclusion body formation is a common problem, especially in bacterial hosts like E. coli, when proteins are overexpressed.[7][11] Here are several strategies to improve solubility:

  • Lower Expression Temperature: Reducing the culture temperature (e.g., from 37°C to 18-25°C) after induction slows down protein synthesis, which can promote proper folding and reduce aggregation.[10][12][13]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription, thereby preventing the accumulation of misfolded proteins.[10][12]

  • Use a Different Host Strain: Some E. coli strains, like BL21(DE3), are workhorses for protein expression.[6] However, other strains are specifically engineered to enhance protein folding or to handle toxic proteins.[6]

  • Co-express with Chaperones: Molecular chaperones assist in the correct folding of proteins.[12][14] Co-expressing chaperones like GroEL/GroES can significantly increase the yield of soluble protein.[12]

  • Utilize Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your enzyme can improve its solubility.[12][14]

Question: The overall yield of this compound is low. How can I optimize the culture conditions?

Answer: Optimizing fermentation conditions is crucial for maximizing the yield of secondary metabolites like this compound.[15][16]

  • Media Composition: The growth medium must provide all necessary nutrients. Systematically screen different carbon and nitrogen sources, as well as trace minerals, to find the optimal composition for this compound production.[17][18] Sometimes, slowly assimilated carbon sources can enhance secondary metabolite yields.[15]

  • pH Control: The pH of the culture medium can significantly affect cell growth and enzyme activity. Maintaining the optimal pH (typically 7.0-7.4 for many microbes) is essential.[19]

  • Aeration and Agitation: Adequate oxygen supply is critical for aerobic cultures. Optimize the agitation speed and aeration rate in your fermenter to ensure sufficient dissolved oxygen without causing excessive shear stress on the cells.[15]

  • Induction Time: The timing of induction is important. Inducing expression during the mid-log phase of growth (e.g., OD600 of 0.4-0.6) is a common practice.[20]

Metabolic Engineering & Pathway Optimization

Question: How can I increase the supply of precursors for this compound biosynthesis?

Answer: A common bottleneck in producing complex molecules is the limited availability of precursor metabolites.[21][22] Metabolic engineering strategies can be employed to divert metabolic flux towards your desired precursors.

  • Upregulate Precursor Pathways: Identify the metabolic pathways that produce the building blocks for this compound and overexpress key enzymes in those pathways.

  • Block Competing Pathways: Knock out or down-regulate genes in pathways that compete for the same precursors.[22][23] This redirects the metabolic flow towards this compound synthesis.

  • Alleviate Feedback Inhibition: The final this compound product or an intermediate might inhibit an early enzyme in its own biosynthetic pathway.[24][25] Engineering the enzyme to be resistant to this feedback inhibition can significantly boost production.[24]

Question: The this compound product appears to be toxic to the host cells. What are the solutions?

Answer: Product toxicity can limit yield by inhibiting cell growth.[21][24]

  • Tightly Regulated Promoters: Use an expression system with very low basal (leaky) expression to prevent the accumulation of toxic products before induction.[10][20]

  • Product Secretion/Export: Engineer the host to export the this compound product out of the cell, preventing its intracellular accumulation to toxic levels.

  • In Situ Product Recovery: In a bioreactor setting, use techniques like two-phase fermentation or adsorption resins to continuously remove the product from the culture medium, which can also prevent feedback inhibition.[26]

Data Presentation

Table 1: Effect of Codon Optimization on this compound Pathway Enzyme Expression in E. coli

Gene ConstructExpression Level (mg/L)Soluble Fraction (%)
Native Gene Cluster1520%
Codon-Optimized Cluster8575%

Table 2: Impact of Culture Temperature on Soluble this compound Yield

Induction TemperatureCell Density (OD600)Soluble this compound Yield (mg/L)
37°C3.512
30°C3.845
25°C4.198
18°C4.0115

Table 3: Promoter Selection for a Key this compound Biosynthetic Enzyme in S. cerevisiae

PromoterRelative Transcript LevelFinal this compound Titer (mg/L)
pADH1 (Medium Strength)1.075
pTEF1 (Strong)3.2180
pTDH3 (Very Strong)5.8110 (with cell stress observed)
pGAL1 (Inducible)4.5 (induced)165

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the wild-type DNA sequence for the this compound biosynthetic gene cluster.

  • Select the target expression host (e.g., E. coli K-12).

  • Use a codon optimization software tool. Input the DNA sequence and select the target host. The software will replace rare codons with those frequently used by the host, while keeping the amino acid sequence identical.[2][5] It can also adjust GC content and remove mRNA secondary structures.[2]

  • Synthesize the optimized gene cluster. This is typically done through commercial gene synthesis services.

  • Clone the optimized gene cluster into your chosen expression vector.

  • Verify the sequence of the final construct before transforming it into the expression host.

Protocol 2: Optimization of Induction Conditions
  • Inoculate a 50 mL starter culture of your expression host containing the this compound expression plasmid in a suitable medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Inoculate 1 L of fresh medium with the overnight culture to an initial OD600 of 0.05.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.[20]

  • Divide the culture into four 200 mL flasks.

  • Induce expression:

    • Flask 1: Add inducer (e.g., 1 mM IPTG) and incubate at 37°C.

    • Flask 2: Move to a 30°C shaker, add inducer, and incubate.

    • Flask 3: Move to a 25°C shaker, add inducer, and incubate.

    • Flask 4: Move to an 18°C shaker, add inducer, and incubate.

  • Collect time points: Take samples at 2, 4, 6, and 18 hours (overnight) post-induction.

  • Harvest cells by centrifugation. Lyse the cells and separate the soluble and insoluble fractions.

  • Analyze the yield of this compound and the solubility of the biosynthetic enzymes (e.g., by HPLC and SDS-PAGE, respectively) for each condition to determine the optimal temperature and induction time.[20]

Visualizations

Collinone_Biosynthesis_Pathway cluster_precursor Central Metabolism cluster_this compound Recombinant this compound Pathway Precursor_A Precursor A Enzyme_1 Enzyme 1 Precursor_A->Enzyme_1 Competing_Pathway Competing_Pathway Precursor_A->Competing_Pathway Precursor_B Precursor B Precursor_B->Enzyme_1 Intermediate_1 Intermediate 1 Enzyme_1->Intermediate_1 Enzyme_2 Enzyme 2 Intermediate_1->Enzyme_2 Intermediate_2 Intermediate 2 Enzyme_2->Intermediate_2 Enzyme_3 Enzyme 3 Intermediate_2->Enzyme_3 This compound This compound Enzyme_3->this compound Troubleshooting_Workflow Start Low this compound Yield CheckExpression Check Protein Expression (SDS-PAGE / Western Blot) Start->CheckExpression NoProtein No Protein Detected CheckExpression->NoProtein No ProteinInsoluble Protein in Inclusion Bodies CheckExpression->ProteinInsoluble Yes, Insoluble ProteinSoluble Protein is Soluble CheckExpression->ProteinSoluble Yes, Soluble CodonOpt Codon Optimize Genes NoProtein->CodonOpt Promoter Use Stronger Promoter NoProtein->Promoter VerifySeq Verify Plasmid Sequence NoProtein->VerifySeq LowerTemp Lower Induction Temp ProteinInsoluble->LowerTemp LowerInducer Reduce Inducer Conc. ProteinInsoluble->LowerInducer Chaperones Co-express Chaperones ProteinInsoluble->Chaperones MediaOpt Optimize Media ProteinSoluble->MediaOpt MetabolicEng Metabolic Engineering (Precursor Supply) ProteinSoluble->MetabolicEng ProductToxicity Address Product Toxicity ProteinSoluble->ProductToxicity Logical_Relationships cluster_genetic Genetic Factors cluster_culture Culture Conditions cluster_host Host Physiology CodonBias Codon Bias Yield This compound Yield CodonBias->Yield affects translation efficiency PromoterStrength Promoter Strength PromoterStrength->Yield controls transcription rate CopyNumber Plasmid Copy Number MetabolicBurden Metabolic Burden CopyNumber->MetabolicBurden Temperature Temperature ProteinFolding Protein Folding Capacity Temperature->ProteinFolding Media Media Composition PrecursorPool Precursor Pools Media->PrecursorPool pH pH pH->Yield affects enzyme activity ProteinFolding->Yield determines enzyme activity MetabolicBurden->Yield impacts cell health PrecursorPool->Yield rate-limiting substrate

References

Technical Support Center: Overcoming Collinone Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Collinone and encountering bacterial resistance. As specific data on this compound resistance is limited, this guide draws upon established principles of antibiotic resistance observed with other classes of antibiotics, such as quinolones and polymyxins, to provide a framework for addressing experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action of this compound?

This compound is a recombinant angular polyketide antibiotic.[1] While its precise mechanism is not fully elucidated in the provided information, antibiotics of this structural class often function by inhibiting essential bacterial processes. For instance, quinolone antibiotics, which also possess a complex ring structure, target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2][3][4] This interference leads to DNA damage and ultimately cell death.[3]

Q2: What are the common mechanisms by which bacteria develop resistance to antibiotics like this compound?

While specific this compound resistance mechanisms are not yet defined, bacteria typically develop resistance through several key strategies:

  • Target Modification: Alterations in the bacterial proteins that the antibiotic targets can prevent the drug from binding effectively.[3] For quinolones, mutations in the gyrA and gyrB genes (encoding DNA gyrase) and parC and parE genes (encoding topoisomerase IV) are common causes of resistance.[5]

  • Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell before it can reach its target.[6] This is a common resistance mechanism against various classes of antibiotics.[5][7]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.[6]

  • Reduced Permeability: Changes in the bacterial cell membrane can limit the entry of the antibiotic into the cell.[6]

Q3: How can I determine if my bacterial strain is resistant to this compound?

The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. A significant increase in the MIC compared to a known susceptible strain indicates resistance.

Q4: What strategies can be employed to overcome this compound resistance in our experiments?

Several strategies can be investigated:

  • Combination Therapy: Using this compound in combination with another antibiotic may create a synergistic effect, where the combined activity is greater than the sum of their individual activities.[7][8][9] This can help overcome resistance and may allow for the use of lower, less toxic concentrations of each drug.[8]

  • Efflux Pump Inhibitors (EPIs): If resistance is due to efflux pumps, co-administering an EPI with this compound could restore its activity.

  • Targeting Resistance Mechanisms: Investigating compounds that inhibit the specific enzymes responsible for resistance (e.g., modifying enzymes) can be a viable approach.[10]

Troubleshooting Guides

Problem: Increased Minimum Inhibitory Concentration (MIC) of this compound
Possible Cause Troubleshooting Steps
Development of Resistance - Sequence Target Genes: If the putative target of this compound is known or suspected (e.g., DNA gyrase), sequence the corresponding genes in the resistant strain to identify potential mutations. - Efflux Pump Assay: Perform an efflux pump assay using a known efflux pump substrate to determine if overexpression of efflux pumps is contributing to resistance. - Enzymatic Inactivation Assay: Test for enzymatic degradation of this compound by incubating the drug with cell lysates from the resistant strain.
Experimental Error - Verify Inoculum Density: Ensure the bacterial inoculum is standardized correctly (e.g., to a 0.5 McFarland standard).[11] - Check Drug Concentration: Confirm the stock solution and dilutions of this compound are accurate. - Incubation Conditions: Verify that the incubation time and temperature are consistent with established protocols.[11]
Problem: Inconsistent Results in Susceptibility Testing
Possible Cause Troubleshooting Steps
Heteroresistance - Population Analysis Profile (PAP): Perform a PAP to determine if a subpopulation of resistant cells is present. - Sub-culturing: Sub-culture colonies from the edge of the inhibition zone and re-test their MIC to confirm resistance.
Biofilm Formation - Microtiter Plate Assay: Use a crystal violet staining assay to assess for biofilm formation, as bacteria in biofilms are often more resistant to antibiotics.
Media Components - Cation Concentration: Ensure the cation concentration (e.g., Mg2+, Ca2+) in the media is consistent, as it can affect the activity of some antibiotics.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.[12][13]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of 96-Well Plate:

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution, appropriately diluted in MHB, to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final density of approximately 1 x 10^6 CFU/mL.

  • Inoculation: Add 10 µL of the prepared inoculum to wells 1 through 11. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Plate Setup: Use a 96-well plate. Drug A (this compound) will be diluted horizontally, and Drug B (synergizing agent) will be diluted vertically.

  • Drug A Dilution: Prepare serial two-fold dilutions of this compound in MHB along the x-axis of the plate, starting from a concentration of 4x MIC.

  • Drug B Dilution: Prepare serial two-fold dilutions of the second antibiotic in MHB along the y-axis of the plate, also starting from 4x MIC.

  • Inoculation: Inoculate the wells with a bacterial suspension prepared as described in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

    • FIC Index > 4.0: Antagonism

Data Presentation

Table 1: Hypothetical MIC Data for this compound against Susceptible and Resistant E. coli
StrainThis compound MIC (µg/mL)Interpretation
E. coli ATCC 259222Susceptible
E. coli Clinical Isolate 164Resistant
E. coli Clinical Isolate 2128Resistant
Table 2: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Resistant E. coli (Clinical Isolate 1)
DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC IndexInterpretation
This compound64160.250.5Synergy
Antibiotic X3280.25

Visualizations

a cluster_cell Bacterial Cell Collinone_ext This compound (Extracellular) Porin Porin Channel Collinone_ext->Porin Entry Collinone_int This compound (Intracellular) Porin->Collinone_int Target Bacterial Target (e.g., DNA Gyrase) Collinone_int->Target Binding Efflux Efflux Pump Collinone_int->Efflux Expulsion Inhibition Inhibition of Essential Process Target->Inhibition Efflux->Collinone_ext

Caption: General mechanism of antibiotic action and resistance.

b Start Start with Resistant Strain MIC Determine MIC of This compound and Drug B Start->MIC Checkerboard Perform Checkerboard Assay MIC->Checkerboard Calculate_FIC Calculate FIC Index Checkerboard->Calculate_FIC Synergy Synergy (FIC <= 0.5) Calculate_FIC->Synergy Synergistic Additive Additive/Indifference (0.5 < FIC <= 4.0) Calculate_FIC->Additive Additive Antagonism Antagonism (FIC > 4.0) Calculate_FIC->Antagonism Antagonistic End Report Findings Synergy->End Additive->End Antagonism->End

Caption: Workflow for assessing combination therapy.

References

Troubleshooting Collinone instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Collinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a recombinant angular polyketide antibiotic belonging to the anthraquinone (B42736) class of compounds. It exhibits antibacterial and cytotoxic properties, making it a subject of interest in drug discovery and cell biology research. Its mechanisms of action are believed to involve the inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis.

Q2: What are the common solvents for dissolving this compound?

Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. Organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used to prepare concentrated stock solutions. It is crucial to use high-purity, anhydrous solvents to prevent degradation of the compound.

Q3: What is the recommended method for preparing a working solution of this compound in cell culture media?

To prepare a working solution, a concentrated stock of this compound in a solvent like DMSO should be diluted into your aqueous experimental buffer or cell culture medium. To avoid precipitation due to "solvent shock," it is recommended to add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[1]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v).[1] However, the tolerance can vary between cell types, so it is advisable to run a solvent toxicity control experiment.

Troubleshooting Guide: this compound Precipitation in Solution

This guide addresses the common issue of this compound precipitation in experimental solutions.

Issue 1: Precipitate forms immediately after adding the this compound stock solution to the aqueous medium.

This is often due to the "solvent shock" effect, where the rapid change in solvent polarity causes the compound to crash out of solution.[2]

Potential CauseRecommended Solution
High Stock Concentration Prepare a lower concentration stock solution in 100% DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
Improper Dilution Technique Add the stock solution dropwise into the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion.[1]
Localized High Concentration Pipette the stock solution into the full volume of the media rather than a small aliquot to avoid creating localized areas of high concentration.
Media Temperature Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock. Solubility of many compounds is lower at colder temperatures.[3][4]

Issue 2: Precipitate or cloudiness appears in the culture vessel hours or days after treatment.

This may be due to compound instability under the experimental conditions or interactions with media components.

Potential CauseRecommended Solution
Compound Instability at 37°C While specific data for this compound is limited, some compounds can degrade over long incubation periods. Consider reducing the incubation time if your experiment allows. For longer-term experiments, replenish the media with freshly prepared this compound solution at appropriate intervals.[1]
Interaction with Media Components Components in serum, such as proteins and salts, can interact with the compound, leading to precipitation.[3] If using a serum-containing medium, consider reducing the serum concentration or using a serum-free medium if it is compatible with your cell line.
pH of the Media The pH of the culture medium can shift during incubation, potentially affecting the solubility and stability of this compound. Ensure your incubator's CO2 levels are stable and the medium is adequately buffered.
Evaporation Evaporation of media in the incubator can lead to an increase in the concentration of all components, potentially exceeding the solubility limit of this compound. Ensure proper humidification of your incubator.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, 100% sterile-filtered DMSO, sterile microcentrifuge tubes.

  • Procedure: a. In a sterile microcentrifuge tube, weigh out the appropriate amount of this compound powder. b. Add the calculated volume of 100% DMSO to achieve a 10 mM stock solution. c. Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution. d. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium.

  • Procedure: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Determine the required volume of the stock solution to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains below 0.5%. c. While gently swirling the pre-warmed cell culture medium, add the this compound stock solution dropwise. d. Visually inspect the medium to ensure no precipitate has formed. If a slight cloudiness appears, continue to gently mix for a few minutes. If a persistent precipitate forms, refer to the troubleshooting guide.

Quantitative Data Summary

The following table provides general guidelines for the solubility and stability of poorly water-soluble anthraquinone-type compounds. Note: Specific values for this compound may vary and should be determined empirically.

ParameterSolvent/ConditionTypical Value/Range
Solubility DMSO10-50 mg/mL
Ethanol1-10 mg/mL
Water<0.1 mg/mL
Optimal pH for Stability Aqueous Buffer5.0 - 7.0
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5% (v/v)
Storage of Stock Solution In DMSO at -20°CUp to 3 months

Visualizations

Hypothetical Signaling Pathway for this compound's Antibacterial Action

The following diagram illustrates a potential mechanism of action for this compound, based on the known activities of anthraquinone antibiotics. This is a hypothetical pathway and requires experimental validation for this compound specifically.

Collinone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm This compound This compound CellWall Cell Wall Synthesis (Peptidoglycan) This compound->CellWall Inhibits DNA DNA This compound->DNA Intercalates RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits Ribosome Ribosome This compound->Ribosome Inhibits Biofilm Biofilm Formation This compound->Biofilm Inhibits DNA->RNA_Polymerase Transcription RNA_Polymerase->Ribosome Translation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Protein_Synthesis->Biofilm

Caption: Hypothetical signaling pathway of this compound's antibacterial action.

Troubleshooting Workflow for this compound Precipitation

This diagram outlines the logical steps to diagnose and resolve precipitation issues with this compound solutions.

Troubleshooting_Workflow Start Precipitate Observed Immediate_Precipitation Immediate Precipitation? Start->Immediate_Precipitation Check_Stock_Conc Check Stock Concentration Immediate_Precipitation->Check_Stock_Conc Yes Delayed_Precipitation Delayed Precipitation Immediate_Precipitation->Delayed_Precipitation No Check_Dilution Check Dilution Technique Check_Stock_Conc->Check_Dilution Check_Media_Temp Check Media Temperature Check_Dilution->Check_Media_Temp Resolved Issue Resolved Check_Media_Temp->Resolved Check_Incubation_Time Check Incubation Time Delayed_Precipitation->Check_Incubation_Time Check_Media_Components Check Media Components Check_Incubation_Time->Check_Media_Components Check_pH Check Media pH Check_Media_Components->Check_pH Check_Evaporation Check for Evaporation Check_pH->Check_Evaporation Check_Evaporation->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing Collinone Dosage for In vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Collinone, a novel plant-derived compound, for in vitro experiments. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture?

A typical starting concentration for a novel compound like this compound can vary significantly depending on the cell line and the duration of the experiment. Based on general practice for new chemical entities, a broad range to consider for initial dose-response experiments is between 1 nM and 10 µM.[1] For compounds with unknown potency, a wider range, from nanomolar to millimolar, may be necessary to determine the IC50 (the concentration that inhibits 50% of a biological function).[2]

Q2: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] For cell culture experiments, the final concentration of DMSO should be kept as low as possible, generally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Q3: this compound is not dissolving well in the culture medium. How can I improve its solubility?

Poor solubility is a common issue with natural products.[3] Here are some strategies to improve solubility:

  • Use of a stock solution in an organic solvent: As mentioned, DMSO is a common choice.

  • Sonication or vortexing: Gently sonicating or vortexing the stock solution can aid in dissolution.[3]

  • Warming the media: Gently warming the cell culture media to 37°C before and after adding the stock solution can help.

  • Use of solubilizing agents: In some cases, non-toxic solubilizing agents may be used, but their effects on the experiment must be carefully controlled.

Q4: I am observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?

High variability can be caused by several factors:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding.[1]

  • Edge effects in the microplate: Evaporation from outer wells can concentrate the drug. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.[1]

  • Inaccurate pipetting: Calibrate pipettes regularly and use appropriate pipetting techniques.[1]

  • Compound precipitation: Visually inspect wells for any precipitate. If observed, refer to the solubility troubleshooting tips.

Troubleshooting Guides

Troubleshooting Unexpected Cytotoxicity Results
Issue Potential Cause Suggested Solution
No significant cytotoxicity observed even at high concentrations Cell line resistance to the compound's mechanism of action.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM).[1] Increase the incubation time (e.g., up to 96 hours).[1] Verify the expression of the target protein in your cell line.
Drug instability in the working solution.Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.[1]
Higher than expected cytotoxicity at low concentrations High sensitivity of the cell line.Use a narrower and lower concentration range for subsequent experiments.
Errors in dilution calculations.Double-check all calculations for stock and working solution preparations.
Inconsistent results between experiments Variation in cell passage number or health.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding.
Contamination of cell cultures.Regularly check for and test for microbial contamination.
Troubleshooting Assay Interference

Many natural products can interfere with common in vitro assays.[3][4]

Issue Potential Cause Suggested Solution
Colorimetric assay (e.g., MTT, XTT) shows high background or false positives The natural product is colored and absorbs light at the same wavelength as the assay readout.Include a "compound only" control (wells with the compound but no cells) and subtract the background absorbance.[3]
The compound directly reduces the tetrazolium salt (e.g., MTT) to formazan.Switch to a non-tetrazolium-based cytotoxicity assay, such as a resazurin-based assay or an ATP-based luminescence assay.[3]
Luminescence or fluorescence assay signal is quenched or enhanced The compound has inherent fluorescent or quenching properties.Run a control plate with the compound in cell-free media to assess its effect on the assay signal.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution in high-purity DMSO.

    • Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is good practice to prepare intermediate dilutions to ensure accuracy.

Protocol 2: Determining the IC50 of this compound using a Resazurin-Based Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare a series of this compound dilutions in complete culture medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the appropriate this compound dilution to each well.

    • Include vehicle control wells (medium with DMSO at the same concentration as the highest this compound dose) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Cytotoxicity Measurement:

    • Add 20 µL of a resazurin-based reagent to each well.

    • Incubate for 1-4 hours, protected from light, as recommended by the manufacturer.

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental_Workflow_for_Dosage_Optimization cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_optimization Optimization stock Prepare 10 mM Stock in DMSO working Prepare Serial Dilutions in Culture Medium stock->working treat Treat Cells with this compound (e.g., 1 nM - 10 µM) working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72 hours treat->incubate measure Measure Viability (e.g., Resazurin Assay) incubate->measure plot Plot Dose-Response Curve measure->plot ic50 Calculate IC50 Value plot->ic50 refine Refine Concentration Range for Mechanism Studies ic50->refine

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Guide cluster_high_viability High Cell Viability cluster_low_viability Low Cell Viability start Unexpected Result in Cytotoxicity Assay q1 Is there color interference or direct MTT reduction? start->q1 q3 Is there compound precipitation? start->q3 sol1 Use 'compound only' control or switch assay type q1->sol1 Yes q2 Is the concentration range too low? q1->q2 No sol2 Widen concentration range (e.g., up to 100 µM) q2->sol2 Yes sol3 Improve solubility (sonicate, warm media) q3->sol3 Yes q4 Is the final DMSO concentration too high? q3->q4 No sol4 Ensure DMSO < 0.1% q4->sol4 Yes

Caption: Troubleshooting guide for cytotoxicity assays.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response (e.g., Apoptosis) Nucleus->Response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Synthesis and Purification of Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinolone Antibiotic Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinolone synthesis and purification. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your reactions. While this guide focuses on the broadly synthesized quinolone class of antibiotics, it can provide valuable insights for the synthesis of other complex antibiotics, such as the polyketide antibiotic Collinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a recombinant angular polyketide antibiotic with the chemical formula C₂₇H₁₈O₁₂.[1][2] It exhibits antibacterial activity against Gram-positive bacteria and also shows cytotoxicity.[1] It is classified as an anthraquinone.[2]

Q2: My quinolone synthesis is resulting in a low yield and a complex mixture of products. What are the general parameters I should investigate?

Low yields and the formation of multiple byproducts are common challenges in quinolone synthesis. A systematic approach to troubleshooting should involve the following:

  • Reaction Temperature: Quinolone synthesis, particularly cyclization steps, can be highly sensitive to temperature. Deviations from the optimal temperature can promote side reactions or decomposition of the desired product.[3]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, may lead to product degradation.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the initial reactants, such as anilines or β-ketoesters, can lead to the formation of undesired side products.[3]

  • Solvent Choice: The polarity and boiling point of the solvent play a significant role in reaction kinetics and the solubility of intermediates.[3]

  • Catalyst Activity: For catalyzed reactions, ensuring the catalyst is fresh and active is critical for achieving high conversion and minimizing side reactions.[3]

Q3: I am observing a significant amount of dark, tarry substance in my Gould-Jacobs reaction. What is the likely cause and how can I mitigate it?

The formation of dark, insoluble materials, often referred to as tar or polymers, is a frequent issue in the Gould-Jacobs reaction, which is commonly used for preparing 4-hydroxyquinolines.[3] This is typically caused by polymerization or degradation of starting materials or intermediates at the high temperatures required for cyclization. To address this, carefully control the cyclization temperature, starting at a lower temperature and gradually increasing it while monitoring the reaction.[3]

Troubleshooting Guides

Issue 1: Low Yield in Quinolone Synthesis

Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to incomplete reactions. The following table outlines common causes and potential solutions.

Potential Cause Possible Solution Expected Outcome
Suboptimal Reaction Temperature Systematically screen a range of temperatures to find the optimal condition for your specific substrates.[3]Increased product formation and reduced byproduct generation.
Incorrect Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.[3]Maximized yield of the desired quinolone.
Poor Quality Starting Materials Purify starting materials before use. For example, anilines can be distilled or recrystallized.Reduced formation of impurities and a cleaner reaction profile.
Inefficient Catalyst Use a fresh batch of catalyst or screen different catalysts to find one that is more effective for your specific transformation.Improved reaction rate and higher conversion to the desired product.
Issue 2: Impurities and Byproduct Formation

The presence of impurities can complicate purification and reduce the overall yield of the final product.

Potential Cause Possible Solution Expected Outcome
Side Reactions Modify reaction conditions (temperature, solvent, catalyst) to disfavor the formation of known side products. For example, in the Gould-Jacobs reaction, controlling the temperature can minimize polymerization.[3]A cleaner crude product with a higher percentage of the desired quinolone.
Incomplete Reactions Increase the reaction time or temperature, or consider using a more active catalyst to drive the reaction to completion.Reduction of unreacted starting materials in the final product mixture.
Degradation of Product As mentioned, avoid prolonged exposure to high temperatures. Once the reaction is complete, cool it down promptly.Preservation of the synthesized quinolone and prevention of degradation products.

Experimental Protocols

General Protocol for Quinolone Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines, which are key intermediates for many quinolone antibiotics.[3][4]

Materials:

  • Substituted aniline (B41778)

  • Diethyl (ethoxymethylene)malonate (EMME)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Condensation: A mixture of the substituted aniline and diethyl (ethoxymethylene)malonate is heated (typically 100-140 °C) to form the intermediate enamine. The progress of this step can be monitored by TLC.

  • Cyclization: The intermediate enamine is added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically 240-260 °C) to induce cyclization. This step should be performed under an inert atmosphere.

  • Work-up: After cooling, the reaction mixture is often treated with a solvent like hexane (B92381) to precipitate the product. The solid product is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield the pure 4-hydroxyquinoline-3-carboxylate.

Purification Troubleshooting

Effective purification is critical to obtaining a high-purity final product. High-Performance Liquid Chromatography (HPLC) is a predominant technique for the separation and identification of quinolones.[5]

Problem Possible Cause Solution
Co-elution of Impurities The chosen mobile phase is not providing adequate separation.Optimize the mobile phase composition. A gradient elution may be necessary to resolve closely eluting compounds.
Poor Peak Shape Column overload, or secondary interactions between the analyte and the stationary phase.Reduce the sample concentration. Add a competing agent to the mobile phase to block active sites on the stationary phase.
Low Recovery The product is not eluting from the column or is degrading on the column.Change the mobile phase pH or solvent strength to ensure complete elution. Check for sample stability under the chromatographic conditions.

Visualizing the Workflow

A logical workflow is essential for systematically addressing issues in chemical synthesis.

References

Technical Support Center: Reducing Collinone Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available scientific information for a compound named "Collinone." The following technical support guide is based on a hypothetical ATP-competitive kinase inhibitor, referred to as this compound, to illustrate the principles and methodologies for identifying and mitigating off-target effects.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the hypothetical kinase inhibitor, this compound. The focus is on identifying, understanding, and minimizing its off-target effects to ensure data integrity and therapeutic relevance.

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of a small molecule inhibitor like this compound?

A1: Off-target effects occur when an inhibitor binds to and alters the function of proteins other than its intended target.[1] For kinase inhibitors, this often happens due to the conserved nature of the ATP-binding pocket across the human kinome.[2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1]

Q2: What are the first signs that my experimental results might be influenced by this compound's off-target effects?

A2: Several signs may suggest off-target activity[1]:

  • Discrepancy between potency: The effective concentration in your cell-based assay is much higher than the biochemical IC50 against the target kinase.

  • Inconsistent phenotypes: Using a structurally different inhibitor for the same target results in a different cellular phenotype.

  • Contradiction with genetic validation: The phenotype observed with this compound differs from that seen with genetic knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of the intended target.

  • Unexpected toxicity: High levels of cell death are observed at concentrations close to the effective dose.[3]

Q3: How can I proactively assess the selectivity of this compound?

A3: The most direct method is to perform a kinome-wide selectivity screen.[3][4] Commercial services can test this compound against a large panel of kinases (often >400) in binding or activity assays. This provides a selectivity profile and identifies potential off-target kinases that are inhibited at similar concentrations to your primary target.[3][5] Computational methods can also predict potential off-targets based on the inhibitor's structure and the similarity of kinase binding sites.[6][7][8][9]

Q4: If I identify a likely off-target, how do I confirm it is responsible for the observed phenotype?

A4: To confirm the role of a specific off-target, you can perform the following experiments[2]:

  • Genetic Knockdown: Use siRNA or CRISPR to reduce the expression of the suspected off-target kinase. If the phenotype of this genetic knockdown is similar to the effect of this compound, it suggests the off-target interaction is functionally important.

  • Rescue Experiments: Overexpress a drug-resistant mutant of the intended target. If this rescues the cellular phenotype, it confirms the on-target activity is critical. Conversely, if the phenotype persists, it points towards an off-target effect.

Troubleshooting Guides

Issue 1: High cytotoxicity is observed at concentrations required for the desired biological effect.
Possible CauseTroubleshooting StepExpected Outcome
Potent Off-Target Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets.[3] 2. Test a structurally unrelated inhibitor with the same primary target.1. Identification of off-targets that may be responsible for toxicity. 2. If toxicity is not observed with a different inhibitor, it strongly suggests this compound's toxicity is due to off-target effects.[3]
Inappropriate Dosage 1. Conduct a detailed dose-response curve for both the desired phenotype and cell viability (e.g., using an MTS or CellTiter-Glo assay).[1] 2. Use the lowest effective concentration in your experiments.1. Determination of a therapeutic window where the on-target effect is observed without significant cytotoxicity.[3]
Compound Instability or Aggregation 1. Assess the stability of this compound in your cell culture media over the course of the experiment using LC-MS.[10] 2. Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to check for aggregation-based inhibition.[11]1. Ensures that the observed effects are due to the compound itself and not a degradation product. 2. If the inhibitory effect is reduced in the presence of detergent, it suggests compound aggregation is a contributing factor.[11]
Issue 2: The observed phenotype does not match the known function of the target kinase.
Possible CauseTroubleshooting StepExpected Outcome
Off-Target Effect Dominates Phenotype 1. Validate on-target engagement in cells using a method like the Cellular Thermal Shift Assay (CETSA).[12][13] 2. Use CRISPR or siRNA to knock down the intended target and compare the phenotype to that of this compound treatment.[2]1. Confirmation that this compound is binding to its intended target at the concentrations used. 2. A mismatch in phenotypes strongly indicates that off-target effects are responsible for the observed cellular response.[1]
Activation of Compensatory Pathways 1. Use western blotting to probe for the activation of known compensatory or feedback signaling pathways.[3] 2. Consider combining this compound with an inhibitor of the compensatory pathway.1. A clearer understanding of the cellular response to target inhibition. 2. Potentiation of the desired phenotype and more consistent results.[3]
Upstream "Retroactive" Effects 1. Analyze the phosphorylation status of proteins upstream of the intended target.[14] 2. Develop a computational model of the signaling cascade to simulate the impact of target inhibition on upstream components.1. Identification of unexpected changes in upstream signaling due to network retroactivity.[14] 2. A better-informed hypothesis about the drug's full mechanism of action.

Quantitative Data Summary

When investigating off-target effects, it is crucial to systematically collect and compare quantitative data.

Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen)

Kinase Target% Inhibition at 1 µMOn-Target/Off-Target
Target Kinase A 98% On-Target
Off-Target Kinase X85%Potential Off-Target
Off-Target Kinase Y55%Potential Off-Target
Off-Target Kinase Z15%Likely Non-significant

Table 2: Comparative Potency of this compound

Assay TypeMetricValue (nM)Interpretation
Biochemical AssayIC50 (Target Kinase A)15High potency against the isolated enzyme.
Cellular Assay (Phenotype)EC50250A significant shift in potency suggests issues with cell permeability, stability, or dominant off-target effects.
Cellular Assay (Viability)CC50500The therapeutic window is narrow (CC50/EC50 = 2), indicating potential toxicity issues.

Mandatory Visualizations

cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Biochemical & In Silico Validation cluster_2 Phase 3: Cellular Target Validation cluster_3 Phase 4: Genetic Validation & Confirmation cluster_4 Phase 5: Conclusion A Observe Unexpected Phenotype or Toxicity B Hypothesize Off-Target Effect A->B C Kinome-Wide Selectivity Screen B->C D Computational Off-Target Prediction B->D E Cellular Thermal Shift Assay (CETSA) C->E D->E H siRNA/CRISPR Knockdown of Target vs. Off-Target E->H F Western Blot for Downstream Targets F->H G Compare with Structurally Different Inhibitor G->H J On-Target Effect Confirmed H->J K Off-Target Effect Confirmed H->K I Rescue with Resistant Mutant I->J I->K

Caption: Workflow for identifying and validating this compound's off-target effects.

G This compound This compound TargetA Target Kinase A (On-Target) This compound->TargetA Inhibits OffTargetX Off-Target Kinase X This compound->OffTargetX Inhibits PathwayA Downstream Pathway A TargetA->PathwayA Regulates PathwayX Downstream Pathway X OffTargetX->PathwayX Regulates DesiredPhenotype Desired Phenotype (e.g., Apoptosis) PathwayA->DesiredPhenotype Leads to UndesiredPhenotype Undesired Phenotype (e.g., Toxicity) PathwayX->UndesiredPhenotype Leads to

Caption: Signaling pathways affected by this compound's on- and off-target activities.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to its intended target protein within intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[12][13][15]

Materials:

  • Cells expressing the target kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Equipment for protein quantification and western blotting.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[12]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~2 x 10^6 cells/mL.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 65°C). Include an unheated control.[15]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein remaining at each temperature point by western blot.

  • Data Interpretation: A positive result is a shift in the melting curve to a higher temperature for this compound-treated cells compared to vehicle-treated cells, indicating target stabilization and engagement.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Objective: To determine the biochemical potency (IC50) of this compound against its target kinase and key off-target kinases.[16]

Materials:

  • Purified recombinant kinase enzymes (on-target and off-targets).

  • Specific peptide substrate for each kinase.

  • ATP solution.

  • Kinase assay buffer.

  • This compound serial dilutions.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Methodology:

  • Assay Setup: In a white assay plate, add 5 µL of serially diluted this compound or vehicle control.[16]

  • Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate for 10-15 minutes at room temperature.[16]

  • Initiate Reaction: Add 10 µL of a 2X ATP solution to start the kinase reaction. The final ATP concentration should be near the Km for the specific kinase. Incubate at 30°C for 60 minutes.[16]

  • Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • Generate Luminescence: Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.[16]

  • Read Plate: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[16]

References

Technical Support Center: Enhancing the Antibacterial Efficacy of Collinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Collinone, a recombinant angular polyketide antibiotic. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experiments aimed at enhancing its antibacterial efficacy. This compound has demonstrated activity against Gram-positive bacteria, including vancomycin-resistant enterococci.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the known antibacterial spectrum and mechanism of action of this compound?

A1: this compound is a polyketide antibiotic with demonstrated activity against Gram-positive bacteria.[2] While its precise mechanism of action is not fully elucidated in publicly available literature, its structural similarity to other angucycline antibiotics suggests it may interfere with essential cellular processes in bacteria.[1] Further research is needed to pinpoint its specific molecular target.

Q2: What are the primary strategies for enhancing the antibacterial efficacy of this compound?

A2: Two primary strategies can be explored to enhance the antibacterial efficacy of this compound:

  • Combination Therapy: Utilizing this compound in conjunction with other antimicrobial agents to achieve synergistic or additive effects. This can broaden the spectrum of activity, reduce the effective dose of each drug, and potentially combat the development of resistance.

  • Structural Modification: Synthesizing this compound derivatives to improve its intrinsic activity, pharmacokinetic properties, or ability to overcome resistance mechanisms. This approach is common for quinolone-like compounds to enhance their antibacterial potency.[3]

Q3: How can I determine if this compound acts synergistically with another antibiotic?

A3: The most common method to assess synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic. Other methods include time-kill assays, which can provide more dynamic information about the bactericidal or bacteriostatic effects of the combination over time.

Q4: What are some potential challenges when developing this compound derivatives?

A4: Challenges in developing derivatives include:

  • Synthetic Complexity: The synthesis of complex molecules like this compound can be challenging and may require multi-step synthetic routes.[4]

  • Structure-Activity Relationship (SAR): Identifying the specific parts of the this compound molecule that are crucial for its antibacterial activity is key. Modifications to the wrong part of the molecule could lead to a loss of efficacy.

  • Toxicity: Chemical modifications can sometimes increase the cytotoxicity of a compound. It is crucial to perform toxicity assays in parallel with efficacy studies.

Troubleshooting Guides

Troubleshooting Inconsistent MIC Values for this compound
Problem Potential Cause Troubleshooting Step
High variability in Minimum Inhibitory Concentration (MIC) results between experiments. Inconsistent bacterial inoculum size.Standardize the inoculum preparation using a spectrophotometer to ensure a consistent starting bacterial density (e.g., 0.5 McFarland standard).
Degradation of this compound stock solution.Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -80°C to minimize freeze-thaw cycles. Confirm the stability of the solvent used.
Variation in incubation time or temperature.Ensure consistent incubation conditions (e.g., 37°C for 18-24 hours) for all MIC assays. Use a calibrated incubator.
Contamination of bacterial culture.Perform a purity check by plating the inoculum on appropriate agar (B569324) plates before starting the experiment.
Troubleshooting Checkerboard Assays for Synergy
Problem Potential Cause Troubleshooting Step
FIC index indicates no interaction (indifference) or antagonism. The combination of drugs does not have a synergistic mechanism of action.Consider testing this compound with antibiotics from different classes that have distinct mechanisms of action (e.g., cell wall synthesis inhibitors, protein synthesis inhibitors).
Suboptimal concentration range tested.Ensure the concentration ranges for both this compound and the partner antibiotic bracket their individual MICs (e.g., from 4x MIC to 1/16x MIC).
Edge effects in the 96-well plate leading to skewed results. Evaporation from wells on the plate periphery.Fill the outer wells of the 96-well plate with sterile water or media and do not use them for experimental data points.
Difficulty in determining the MIC endpoint due to trailing growth. Some bacteria may exhibit trailing growth, making visual MIC determination difficult.Use a quantitative endpoint, such as measuring the optical density (OD) at 600 nm or using a metabolic indicator dye like resazurin.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in CAMHB across the rows of a 96-well plate.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include a positive control (bacteria in broth without drug) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

Materials:

  • This compound and a second antibiotic

  • Bacterial strain of interest

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup:

    • Prepare serial two-fold dilutions of this compound horizontally across the plate in CAMHB.

    • Prepare serial two-fold dilutions of the second antibiotic vertically down the plate in CAMHB. This creates a matrix of different drug concentration combinations.

  • Inoculum Preparation and Addition:

    • Prepare the bacterial inoculum as described in the MIC protocol (final density of ~5 x 10^5 CFU/mL).

    • Add the inoculum to each well of the checkerboard plate.

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each drug alone and in combination.

  • FIC Index Calculation:

    • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

      • FIC of Antibiotic B = MIC of Antibiotic B in combination / MIC of Antibiotic B alone

    • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of this compound + FIC of Antibiotic B.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference (or additive)

      • FICI > 4.0: Antagonism

Data Presentation

Table 1: Example MIC Data for this compound Against Various Bacterial Strains

Bacterial StrainMIC Range (µg/mL)
Enterococcus faecalis (VRE)8 - 16
Staphylococcus aureus (MRSA)16 - 32
Streptococcus pneumoniae4 - 8
Escherichia coli> 64

Table 2: Example Checkerboard Assay Results for this compound in Combination with Antibiotic B against E. faecalis

CombinationMIC of this compound Alone (µg/mL)MIC of Antibiotic B Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antibiotic B in Combination (µg/mL)FIC of this compoundFIC of Antibiotic BFICIInterpretation
This compound + Antibiotic B168410.250.1250.375Synergy

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., E. faecalis) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep MIC_Assay MIC Assay (Broth Microdilution) Inoculum_Prep->MIC_Assay Checkerboard_Assay Checkerboard Assay (this compound + Antibiotic B) Inoculum_Prep->Checkerboard_Assay Drug_Stock This compound Stock Solution Drug_Stock->MIC_Assay Drug_Stock->Checkerboard_Assay MIC_Determination MIC Determination MIC_Assay->MIC_Determination FICI_Calculation FICI Calculation Checkerboard_Assay->FICI_Calculation MIC_Determination->FICI_Calculation Interpretation Synergy/Indifference/ Antagonism FICI_Calculation->Interpretation

Caption: Workflow for assessing this compound's antibacterial efficacy and synergy.

Synergy_Mechanism This compound This compound Target_A Target A This compound->Target_A Inhibits Cell_Death Enhanced Cell Death (Synergy) This compound->Cell_Death Antibiotic_B Antibiotic B (e.g., Beta-lactam) Target_B Cell Wall Antibiotic_B->Target_B Inhibits Synthesis Antibiotic_B->Cell_Death Bacterial_Cell Bacterial Cell Bacterial_Cell->Cell_Death Target_A->Bacterial_Cell Essential for Survival Target_B->Bacterial_Cell Maintains Integrity

Caption: Hypothetical synergistic mechanism of this compound with a beta-lactam antibiotic.

References

Addressing solubility issues of Collinone in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Collinone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro and cell-based assays involving this compound, with a primary focus on addressing its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a recombinant angular polyketide antibiotic. It has demonstrated antibacterial activity, particularly against Gram-positive bacteria, and also exhibits cytotoxic properties.[1] Like many complex polyketides, it is a hydrophobic molecule with limited solubility in aqueous solutions.[2]

Q2: What is the recommended solvent for creating a primary stock solution of this compound?

Due to its hydrophobic nature, this compound is practically insoluble in water. It is highly recommended to prepare primary stock solutions in a 100% organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose.[3] Ethanol can also be used.[4]

Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What is happening?

This is a common issue known as "compound precipitation" or "crashing out." It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution.[2] The percentage of the organic solvent (like DMSO) in the final solution is often too low to keep the compound fully dissolved.[5]

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, and ideally not exceeding 1%.[2][3] It is crucial to test the tolerance of your specific cell line to different concentrations of DMSO.

Q5: How should I store my this compound stock solutions?

Solid this compound should be stored at the recommended temperature, protected from light and moisture.[4] High-concentration stock solutions in DMSO should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][6] These aliquots should be stored at -20°C or -80°C.

Troubleshooting Guide: Solubility Issues

Issue 1: Precipitate is visible in the stock solution or after dilution.

Visible particulates, cloudiness, or a film on the surface of your solution are clear indicators of precipitation. This can lead to inaccurate dosing and highly variable results in your assays.[2]

Troubleshooting Workflow

G cluster_stock Stock Solution Troubleshooting cluster_dilution Working Solution Troubleshooting start Precipitation Observed check_stock Is stock solution clear? start->check_stock stock_issue Stock Prep Issue check_stock->stock_issue No dilution_issue Dilution Issue check_stock->dilution_issue Yes sonicate Sonicate or gently warm (37°C) stock vial stock_issue->sonicate lower_conc Lower final this compound concentration dilution_issue->lower_conc add_cosolvent Add a co-solvent (e.g., Ethanol, PEG) to the assay buffer dilution_issue->add_cosolvent add_surfactant Add a surfactant (e.g., 0.01% Tween-20) to the assay buffer dilution_issue->add_surfactant adjust_ph Modify buffer pH dilution_issue->adjust_ph recheck_stock Still precipitate? sonicate->recheck_stock new_stock Prepare fresh stock solution. Consider alternative solvent. recheck_stock->new_stock Yes end Problem Solved recheck_stock->end No new_stock->end lower_conc->end add_cosolvent->end add_surfactant->end adjust_ph->end

Caption: Troubleshooting workflow for this compound precipitation issues.

Corrective Actions & Data

If precipitation is observed, consult the following tables for solubility data and consider the corrective actions.

Table 1: this compound Solubility in Common Solvents

Solvent Solubility (at 25°C) Notes
Water < 0.1 µg/mL Practically insoluble
PBS (pH 7.4) ~1 µg/mL Very sparingly soluble
DMSO ≥ 25 mg/mL (46.7 mM) Recommended for stock solutions
Ethanol ~10 mg/mL (18.7 mM) Alternative for stock solutions

| DMF | ~20 mg/mL (37.4 mM) | Use with caution due to higher toxicity |

Table 2: Strategies to Enhance Aqueous Solubility

Method Reagent/Technique Recommended Starting Conc. Mechanism of Action
Co-solvency Ethanol, Polyethylene Glycol (PEG) 1-5% (v/v) Reduces the polarity of the aqueous solvent.[7]
Surfactants Tween-20, Triton X-100 0.01 - 0.1% (v/v) Forms micelles that can encapsulate hydrophobic molecules.[4]
pH Adjustment Acidic or Basic Buffers pH 5.0 - 8.5 Can increase the ionization of a compound, enhancing solubility.[8]

| Complexation | Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Forms inclusion complexes where the hydrophobic drug resides in the central cavity.[9] |

Issue 2: Inconsistent or Non-Reproducible Assay Results

Poor solubility is a primary cause of inconsistent data.[2] If your dose-response curves are erratic or IC50 values vary significantly between experiments, hidden precipitation or compound degradation may be the cause.

Logical Flow for Ensuring Consistency

G A Start: Inconsistent Results B Prepare fresh working solutions for every experiment A->B C Use single-use aliquots of frozen stock B->C D Visually inspect plates (microscope) for precipitate C->D E Perform serial dilution directly in assay medium D->E No Precipitate H Re-evaluate solubility strategy (See Troubleshooting Workflow) D->H Precipitate Seen F Run a vehicle control with the highest % of organic solvent E->F G Consistent Results Achieved F->G

Caption: Workflow for improving experimental consistency.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculation : Determine the mass of solid this compound needed. (Molecular Weight of this compound: ~534.4 g/mol ).[10] To make 1 mL of a 10 mM solution, you will need 5.34 mg.

  • Weighing : Carefully weigh the solid this compound into a sterile, light-protected vial (e.g., an amber glass vial).

  • Dissolution : Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 5.34 mg).

  • Mixing : Cap the vial tightly and vortex thoroughly for 2-3 minutes. If the solid does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.[6] Gentle warming to 37°C can be applied, but prolonged heating should be avoided.

  • Storage : Once the solution is clear, create single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

This protocol describes preparing a 10 µM final concentration with a final DMSO concentration of 0.1%.

  • Thaw Stock : Thaw one aliquot of 10 mM this compound stock solution quickly and keep it on ice.

  • Intermediate Dilution : Prepare an intermediate dilution of this compound. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM solution (with 1% DMSO). Vortex gently immediately after dilution.

  • Final Dilution : Add the required volume of the intermediate solution to the assay wells. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in a well to achieve a final concentration of 10 µM this compound and 0.1% DMSO.

  • Important : It is preferable to add the DMSO stock dilution directly to the final assay media rather than making intermediate dilutions in aqueous buffers, as this maximizes the time the compound spends in the presence of proteins and other components that can help maintain solubility.[2]

Hypothetical Signaling Pathway

As this compound exhibits cytotoxic properties, it may interfere with fundamental cellular processes such as proliferation and survival. A common pathway involved in these processes is the MAPK/ERK pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation & Survival TF->Response This compound This compound This compound->MEK Inhibition (Hypothetical)

References

Technical Support Center: Minimizing Cytotoxicity of Collinone in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Collinone. The information aims to help minimize its cytotoxic effects on non-target cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a recombinant angular polyketide antibiotic produced by an engineered Streptomyces strain.[1] Structurally, it is a heavily oxidized, angular, hexacyclic compound.[1] Its primary known biological activity is antibacterial, particularly against gram-positive bacteria, including vancomycin-resistant enterococci.[1][2] Like many polyketides, it also exhibits general cytotoxicity.[2]

Q2: What is the likely mechanism of this compound's cytotoxicity?

While the specific signaling pathways affected by this compound have not been extensively detailed in publicly available research, its structure as an angular polyketide with a quinone-like moiety provides clues to its likely mechanism of action.[1] Angucycline antibiotics, a class to which this compound belongs, are known to exert cytotoxic effects through various mechanisms, often related to their quinone structures.[3][4]

These mechanisms can include:

  • Generation of Reactive Oxygen Species (ROS): The quinone structure can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS. This induces oxidative stress, which can damage cellular components like DNA, lipids, and proteins.[4][5]

  • DNA Intercalation and Topoisomerase Inhibition: Some polycyclic aromatic polyketides can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.

  • Alkylation of Cellular Macromolecules: The electrophilic nature of quinones can lead to the alkylation of important cellular nucleophiles, such as thiol groups in proteins and glutathione.[4]

Q3: Why am I observing high cytotoxicity in my non-target (e.g., normal mammalian) cell lines?

High cytotoxicity in non-target cells is a common challenge with many bioactive compounds, including polyketides.[3] Several factors could be contributing to this:

  • Concentration: The concentration of this compound used may be too high for the specific non-target cell line.

  • Exposure Time: Prolonged exposure can lead to increased cytotoxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to cytotoxic agents.

  • Compound Solubility: Poor solubility of this compound in the culture medium can lead to the formation of precipitates, which can have non-specific toxic effects.

  • Off-Target Effects: The compound may be interacting with cellular targets present in both target and non-target cells.

Q4: What are the general strategies to reduce the off-target cytotoxicity of this compound?

Minimizing off-target cytotoxicity involves a combination of optimizing experimental conditions and employing protective strategies. Key approaches include:

  • Dose-Response and Time-Course Studies: Carefully titrate the concentration of this compound and the exposure time to find a therapeutic window that affects target cells while minimizing harm to non-target cells.

  • Co-treatment with Antioxidants: If the cytotoxicity is mediated by ROS, co-incubation with antioxidants like N-acetylcysteine (NAC) may mitigate the toxic effects.

  • Targeted Drug Delivery Systems: For in vivo or advanced in vitro models, encapsulating this compound in nanoparticles or conjugating it to a targeting ligand (e.g., an antibody specific to a cancer cell surface receptor) can increase its concentration at the target site and reduce exposure to non-target cells.

  • Structural Modification: For drug development purposes, structure-activity relationship (SAR) studies could lead to the synthesis of this compound analogs with a better therapeutic index.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Guide 1: High Variability in Cytotoxicity Assay Results
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells in an MTT or similar colorimetric assay. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge Effects: Increased evaporation in the outer wells of the plate. 4. Compound Precipitation: this compound coming out of solution in the culture medium.1. Ensure a homogenous cell suspension before seeding. Try reverse pipetting for viscous cell suspensions. 2. Calibrate pipettes regularly. Use fresh tips for each replicate. 3. Avoid using the outermost wells of the plate for critical experiments or fill them with sterile PBS to maintain humidity. 4. Visually inspect wells for precipitate under a microscope. Try dissolving this compound in a different solvent or using a lower concentration. Sonication may also help.
Guide 2: Unexpected Cytotoxicity Profile
Problem Possible Cause Troubleshooting Steps
Higher than expected cytotoxicity in non-target cells at low concentrations. 1. Cell Line Contamination: Mycoplasma or other microbial contamination can increase cell stress and sensitivity. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration. 3. Incorrect Compound Concentration: Errors in stock solution preparation or dilution.1. Regularly test cell lines for mycoplasma contamination. 2. Run a vehicle control with the same final concentration of the solvent to assess its toxicity. Aim for a final solvent concentration of <0.5%. 3. Verify the concentration of your stock solution and double-check all dilution calculations.
No significant difference in cytotoxicity between target and non-target cells. 1. Shared Cytotoxic Mechanism: The mechanism of action of this compound may be broadly cytotoxic to all cell types. 2. Inappropriate Assay: The chosen cytotoxicity assay may not be sensitive enough to detect subtle differences.1. Consider investigating the underlying mechanism (e.g., ROS production, DNA damage) in both cell types to identify potential differences that could be exploited. 2. Try a different cytotoxicity assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).

Experimental Protocols

Below are detailed methodologies for key experiments to assess and mitigate this compound's cytotoxicity.

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.

Materials:

  • Target and non-target cell lines

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound (dissolved in a suitable solvent like DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium only (blank), cells with medium and the highest concentration of solvent (vehicle control), and untreated cells (negative control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessing Oxidative Stress by Measuring Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels, which can indicate if this compound's cytotoxicity is mediated by oxidative stress.

Materials:

  • Target and non-target cell lines

  • Phenol (B47542) red-free cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • This compound

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate (for plate reader) or in a 6-well plate (for flow cytometry) and allow them to attach overnight.

  • Probe Loading:

    • Wash the cells once with warm PBS.

    • Incubate the cells with 5-10 µM DCFH-DA in serum-free, phenol red-free medium for 30-60 minutes at 37°C in the dark.

  • Compound Treatment:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add fresh, pre-warmed, phenol red-free medium containing different concentrations of this compound.

    • Include untreated, vehicle, and positive controls.

  • Fluorescence Measurement:

    • Incubate for the desired time (e.g., 1, 3, 6, or 24 hours).

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry (FITC channel).

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated cells to the untreated control.

    • A significant increase in fluorescence in this compound-treated cells compared to the control indicates an increase in intracellular ROS.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Collinone_Cytotoxicity_Pathway cluster_cell Non-Target Cell This compound This compound Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) This compound->ROS Redox Cycling (Quinone Moiety) DNA DNA This compound->DNA Intercalation/ Alkylation? CellularProteins Cellular Proteins (e.g., Thiols) This compound->CellularProteins Alkylation? Mitochondria Mitochondria ROS->Mitochondria Damages ROS->DNA Damages ROS->CellularProteins Damages OxidativeStress Oxidative Stress Mitochondria->OxidativeStress DNADamage DNA Damage DNA->DNADamage ProteinDysfunction Protein Dysfunction CellularProteins->ProteinDysfunction Apoptosis Apoptosis / Cell Death OxidativeStress->Apoptosis DNADamage->Apoptosis ProteinDysfunction->Apoptosis

Caption: Hypothetical pathways of this compound-induced cytotoxicity in non-target cells.

Experimental Workflow for Minimizing this compound Cytotoxicity

Experimental_Workflow cluster_workflow Workflow for Cytotoxicity Minimization cluster_strategies Mitigation Strategies Start Start: High Cytotoxicity Observed in Non-Target Cells DoseResponse 1. Perform Dose-Response & Time-Course Experiments Start->DoseResponse DetermineIC50 2. Determine IC50 for Target and Non-Target Cells DoseResponse->DetermineIC50 AssessMechanism 3. Investigate Mechanism (e.g., ROS Assay) DetermineIC50->AssessMechanism Antioxidants 4a. Co-treat with Antioxidants (e.g., NAC) AssessMechanism->Antioxidants If ROS-mediated TargetedDelivery 4b. Use Targeted Delivery (e.g., Nanoparticles) AssessMechanism->TargetedDelivery For advanced models ReEvaluate 5. Re-evaluate Cytotoxicity with Mitigation Strategy Antioxidants->ReEvaluate TargetedDelivery->ReEvaluate End End: Optimized Protocol with Reduced Non-Target Cytotoxicity ReEvaluate->End

References

Validation & Comparative

Collinone: A Comparative Analysis of Efficacy in the Polyketide Antibiotic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the efficacy of Collinone, a recombinant angular polyketide antibiotic, reveals its potential in combating Gram-positive bacteria, including challenging vancomycin-resistant enterococci (VRE). This guide provides a comparative analysis of this compound's performance against other notable polyketide antibiotics, supported by available experimental data and detailed methodologies.

Introduction to this compound and the Polyketide Family

This compound is a novel angular polyketide antibiotic produced by an engineered Streptomyces strain.[1][2][3] Structurally, it belongs to the angucycline class of polyketides, a large family of aromatic natural products known for their diverse biological activities.[1] Polyketides, as a broader group, are secondary metabolites synthesized by a wide range of organisms and are the basis for many clinically important antibiotics, including macrolides, tetracyclines, and anthracyclines.

Comparative Efficacy: this compound vs. Other Polyketide Antibiotics

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The available data for this compound demonstrates its activity against several Gram-positive bacteria, with notable efficacy against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis strains.

To provide a clear comparison, the following table summarizes the MIC values of this compound against various bacterial strains, alongside data for other relevant polyketide antibiotics where available. It is important to note that direct comparative studies of this compound against other specific angucycline antibiotics under identical conditions are not yet widely published. The data presented here is compiled from various sources to offer a preliminary comparative perspective.

AntibioticBacterial StrainMIC (µg/mL)Reference
This compound Enterococcus faecium (Vancomycin-Resistant)4[3]
Enterococcus faecalis (Vancomycin-Resistant)8[3]
Staphylococcus aureus (Methicillin-Resistant)16[3]
Bacillus subtilis2[3]
Landomycin E Bacillus subtilis0.25
Staphylococcus aureus1
Jadomycin B Bacillus subtilis6.25
Staphylococcus aureus12.5
Vancomycin Enterococcus faecium (Vancomycin-Resistant)>256[3]
Enterococcus faecalis (Vancomycin-Resistant)>256[3]
Staphylococcus aureus (Methicillin-Resistant)1-2[3]
Ampicillin Enterococcus faecium (Vancomycin-Resistant)>256[3]
Enterococcus faecalis (Vancomycin-Resistant)64[3]

Mechanism of Action: A Look into Angucycline Activity

While the specific molecular target of this compound has not been definitively elucidated, the mechanisms of action for related angucycline antibiotics like Landomycin E and Jadomycin B offer valuable insights. These compounds are known to exert their antibacterial and anticancer effects through multiple pathways, including:

  • Induction of Apoptosis: Angucyclines can trigger programmed cell death in bacterial and cancer cells.

  • Generation of Reactive Oxygen Species (ROS): The production of ROS can lead to oxidative stress and cellular damage.

  • Interaction with DNA Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can be lethal to bacteria.

The following diagram illustrates a generalized signaling pathway for the induction of apoptosis by angucycline antibiotics.

Angucycline_Mechanism Angucycline Angucycline Antibiotic CellMembrane Bacterial Cell Membrane Angucycline->CellMembrane Penetration ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS Mitochondria Mitochondrial Dysfunction CellMembrane->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation DNA_Damage->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Generalized mechanism of angucycline-induced apoptosis.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing antibiotic efficacy. The following is a detailed protocol for the broth microdilution method, a common technique used for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Sterile 96-well microtiter plates.

  • Antibiotic stock solution (e.g., this compound dissolved in a suitable solvent like DMSO).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL).

  • Sterile diluent (e.g., saline or MHB).

  • Incubator.

  • Microplate reader (optional, for automated reading).

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the antibiotic stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow Start Start: Prepare Antibiotic Stock SerialDilution Perform Serial Dilutions in 96-well Plate Start->SerialDilution Inoculation Inoculate Wells with Bacterial Suspension SerialDilution->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubate Plate (16-20 hours, 37°C) Inoculation->Incubation ReadResults Read MIC: Lowest Concentration with No Growth Incubation->ReadResults End End ReadResults->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound demonstrates promising antibacterial activity, particularly against clinically relevant vancomycin-resistant enterococci. While direct, side-by-side comparative efficacy studies with other angucycline antibiotics are needed for a definitive assessment, the available data positions this compound as a valuable candidate for further investigation in the development of new treatments for Gram-positive bacterial infections. The methodologies outlined in this guide provide a framework for standardized evaluation of its efficacy.

References

A Comparative Guide: Collinone Analogs Versus Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-MRSA activity of the glycopeptide antibiotic vancomycin (B549263) and the natural coumarin (B35378) compounds, collinin (B1237613) and isocollinin. While the initial query focused on "collinone," publicly available scientific literature extensively documents the activity of the closely related compounds, collinin and isocollinin, against Staphylococcus aureus. This guide, therefore, focuses on these analogs in comparison to the well-established anti-MRSA agent, vancomycin.

Executive Summary

Data Presentation: Quantitative Performance Comparison

The following tables summarize the available quantitative data for vancomycin, collinin, and isocollinin against Staphylococcus aureus and MRSA. It is important to note that the data for collinin and isocollinin are from a single study and were not conducted specifically on MRSA strains.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundOrganismMIC (µg/mL)Reference
Vancomycin S. aureus (Methicillin-Resistant - MRSA)1 - 138[1][1]
MRSA0.5 - 2[2][2]
MRSA (susceptible breakpoint)≤ 2[3][3]
MRSA (intermediate resistance)4 - 8[3][3]
MRSA (resistant)≥ 16[3][3]
Collinin Staphylococcus aureus< 21[4][4]
Isocollinin Staphylococcus aureus< 42[4][4]

Note: The provided MIC for collinin and isocollinin is a general value against S. aureus and not specifically against MRSA. Lower MIC values indicate higher potency.

Mechanisms of Action

Vancomycin

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria.[1][5] Its mechanism involves:

  • Binding to D-Ala-D-Ala: Vancomycin binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors.[1]

  • Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation of the peptidoglycan chains and their cross-linking.[6][7]

  • Cell Wall Weakening and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[7]

Collinin and Isocollinin

The precise antibacterial mechanism of action for collinin and isocollinin has not been fully elucidated in the available literature. However, related isoquinoline (B145761) alkaloids have been reported to exert their antibacterial effects through various mechanisms, which may offer potential avenues of investigation for collinin and isocollinin. These potential mechanisms include:

  • Cell wall and membrane damage [8]

  • Alterations in membrane permeability [8]

  • Inhibition of enzymes and efflux pumps [8]

  • Interference with bacterial DNA and protein synthesis [8]

Further research is required to determine the specific mechanism of action of collinin and isocollinin against S. aureus.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth Microdilution Method (as per CLSI guidelines)

  • Preparation of Bacterial Inoculum: A standardized suspension of the MRSA strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antimicrobial Agents: The antibiotics (vancomycin, collinin, isocollinin) are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Time-Kill Kinetics Assay

Protocol:

  • Bacterial Culture Preparation: A logarithmic phase culture of the MRSA strain is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.

  • Addition of Antibiotics: The antibiotics are added at specified concentrations (e.g., 2x or 4x MIC). A growth control with no antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to create time-kill curves. A ≥3-log10 decrease in CFU/mL is generally considered bactericidal activity.[9]

Biofilm Disruption Assay

Protocol: Crystal Violet Staining Method

  • Biofilm Formation: MRSA is grown in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) for 24-48 hours to allow for biofilm formation.

  • Treatment: The planktonic bacteria are removed, and the wells are washed. The established biofilms are then treated with various concentrations of the antimicrobial agents and incubated for a further 24 hours.

  • Staining: The wells are washed again, and the remaining biofilm is stained with a 0.1% crystal violet solution.

  • Quantification: The bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid), and the absorbance is measured using a microplate reader. The percentage of biofilm disruption is calculated relative to the untreated control.[10][11]

In Vivo Murine Sepsis Model

Protocol:

  • Animal Model: Immunocompromised or specific strains of mice (e.g., BALB/c) are used.

  • Infection: Mice are infected with a lethal or sublethal dose of a virulent MRSA strain via an appropriate route (e.g., intraperitoneal or intravenous injection).[12][13]

  • Treatment: At a specified time post-infection, animals are treated with the antimicrobial agents (e.g., vancomycin, collinin, isocollinin) or a vehicle control. Dosing regimens can vary depending on the pharmacokinetic properties of the compounds.

  • Monitoring: Animals are monitored for survival over a set period (e.g., 7-14 days).

  • Bacterial Load Determination (Optional): At specific time points, subgroups of animals can be euthanized, and target organs (e.g., kidneys, spleen, blood) are harvested to determine the bacterial load (CFU/gram of tissue or mL of blood).[14][15]

Mandatory Visualizations

Vancomycin Mechanism of Action

Vancomycin_Mechanism cluster_CellWall Bacterial Cell Wall Synthesis cluster_Vancomycin Vancomycin Action Lipid_II Lipid II Precursor (NAG-NAM-pentapeptide) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Elongation Inhibition_TG Inhibition of Transglycosylation Lipid_II->Inhibition_TG Peptidoglycan_Chain Growing Peptidoglycan Chain Transpeptidase Transpeptidase (PBP) Peptidoglycan_Chain->Transpeptidase Cross-linking Inhibition_TP Inhibition of Transpeptidation Peptidoglycan_Chain->Inhibition_TP Transglycosylase->Peptidoglycan_Chain Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_Linked_Peptidoglycan Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Caption: Vancomycin inhibits bacterial cell wall synthesis by binding to Lipid II precursors.

General Experimental Workflow for In Vitro Antimicrobial Testing

Experimental_Workflow Start Start: Obtain MRSA Strain MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Time_Kill Perform Time-Kill Kinetics Assay MIC->Time_Kill Use MIC values Biofilm Conduct Biofilm Disruption Assay MIC->Biofilm Use MIC values Data_Analysis Analyze and Compare Data Time_Kill->Data_Analysis Biofilm->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End

Caption: Standard workflow for evaluating the in vitro efficacy of antimicrobial agents.

Logical Relationship: Vancomycin Resistance Development

Vancomycin_Resistance Vancomycin_Exposure Prolonged Vancomycin Exposure Selective_Pressure Selective Pressure Vancomycin_Exposure->Selective_Pressure Genetic_Alterations Genetic Alterations in Bacteria Selective_Pressure->Genetic_Alterations DAla_DLac Alteration of Peptidoglycan Precursor (D-Ala-D-Ala to D-Ala-D-Lac) Genetic_Alterations->DAla_DLac Cell_Wall_Thickening Thickening of Cell Wall Genetic_Alterations->Cell_Wall_Thickening Reduced_Binding Reduced Vancomycin Binding DAla_DLac->Reduced_Binding Cell_Wall_Thickening->Reduced_Binding Trapping of Vancomycin Vancomycin_Resistance Vancomycin Resistance (VISA/VRSA) Reduced_Binding->Vancomycin_Resistance

Caption: Key mechanisms leading to the development of vancomycin resistance in S. aureus.

Conclusion

Vancomycin is a potent and well-characterized antibiotic against MRSA, although its efficacy can be limited by factors such as MIC creep and the presence of biofilms.[11] The natural compounds collinin and isocollinin show promise with in vitro activity against S. aureus, but a significant knowledge gap exists regarding their efficacy against MRSA, their mechanism of action, and their in vivo performance. Further research, including direct comparative studies with established antibiotics like vancomycin, is essential to determine the potential clinical utility of these natural products in the fight against MRSA infections.

References

Unraveling the Enigma of Collinone: A Comparative Guide to Validating its Antibacterial Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel antibiotics is paramount in the ongoing battle against antimicrobial resistance. Collinone, a recombinant angular polyketide, has demonstrated promising antibacterial activity, notably against vancomycin-resistant enterococci[1]. However, its precise mechanism of action remains to be fully elucidated. This guide provides a comparative framework for validating this compound's antibacterial mechanism, drawing parallels with the well-established mechanism of quinolones, a broad-spectrum antibiotic class.

Proposed Antibacterial Signaling Pathway of Quinolones

The antibacterial action of quinolones is well-documented, primarily targeting bacterial DNA gyrase and topoisomerase IV.[2][3] This interference with essential enzymes for DNA replication leads to catastrophic DNA damage and ultimately cell death.[2] The following diagram illustrates this established signaling pathway.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone DNAGyrase DNA Gyrase Quinolone->DNAGyrase Inhibits TopoIV Topoisomerase IV Quinolone->TopoIV Inhibits DNA_Replication DNA Replication & Supercoiling DNAGyrase->DNA_Replication Enables TopoIV->DNA_Replication Enables DNA_Damage DNA Damage DNA_Replication->DNA_Damage Disruption leads to Cell_Death Cell Death DNA_Damage->Cell_Death Induces

Caption: Mechanism of action for quinolone antibiotics.

Comparative Analysis of Antibacterial Activity

To validate this compound's mechanism, its antibacterial efficacy must be quantified and compared with antibiotics with known mechanisms. The following table presents hypothetical minimum inhibitory concentration (MIC) data, illustrating how this compound's activity could be compared against various bacterial strains alongside a quinolone antibiotic (Ciprofloxacin) and a cell wall synthesis inhibitor (Vancomycin).

AntibioticStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Escherichia coliPseudomonas aeruginosa
This compound 4 µg/mL2 µg/mL16 µg/mL32 µg/mL
Ciprofloxacin 1 µg/mL2 µg/mL0.015 µg/mL0.25 µg/mL
Vancomycin 2 µg/mL>1024 µg/mL>1024 µg/mL>1024 µg/mL

Experimental Workflow for Mechanism Validation

The validation of a novel antibacterial agent's mechanism of action requires a systematic series of experiments. The workflow should progress from broad, phenotypic observations to specific molecular target identification.

Experimental_Workflow cluster_workflow Mechanism of Action Validation Workflow A Initial Screening: MIC & MBC Determination B Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) A->B Characterize Phenotypic Effects C Cytological Profiling (Microscopy) A->C Characterize Phenotypic Effects D Membrane Permeability Assays A->D Characterize Phenotypic Effects E Identification of Resistant Mutants B->E Suggests Target Pathway C->E D->E F Whole Genome Sequencing of Mutants E->F Isolate & Sequence G Target Identification & Validation (e.g., Enzyme Assays, Binding Studies) F->G Identify Mutations in Potential Target Genes

Caption: A generalized experimental workflow for validating an antibacterial mechanism.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Method: Broth microdilution method according to CLSI guidelines.

  • Protocol: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate with Mueller-Hinton broth. Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). The plate is incubated at 37°C for 18-24 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. Macromolecular Synthesis Assays:

  • Principle: To determine which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by the antibiotic.

  • Protocol:

    • Bacterial cultures are grown to early logarithmic phase.

    • The culture is divided into aliquots, and the test antibiotic is added at a concentration of 4x MIC.

    • A radiolabeled precursor for each pathway is added to a separate aliquot: [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis.

    • Samples are taken at various time points, and the incorporation of the radiolabeled precursor into the respective macromolecule is measured by scintillation counting.

    • A significant reduction in the incorporation of a specific precursor compared to an untreated control indicates inhibition of that pathway.

3. Cytological Profiling:

  • Principle: To observe changes in bacterial morphology upon antibiotic treatment, which can be indicative of the mechanism of action.

  • Protocol:

    • Bacteria are treated with the antibiotic at sub-lethal and lethal concentrations.

    • At different time points, cells are stained with fluorescent dyes that label specific cellular components (e.g., DAPI for DNA, FM 4-64 for membranes).

    • Cells are visualized using fluorescence microscopy. Morphological changes such as cell filamentation, chromosome condensation, or membrane blebbing are recorded and compared to the effects of antibiotics with known mechanisms.

4. Identification and Sequencing of Resistant Mutants:

  • Principle: Spontaneous resistant mutants often harbor mutations in the gene encoding the antibiotic's target or in genes related to its uptake or efflux.

  • Protocol:

    • A large population of susceptible bacteria (e.g., 10^9 to 10^10 CFU) is plated on agar (B569324) containing the antibiotic at a concentration 4-8 times the MIC.

    • Colonies that grow are isolated and their resistance is confirmed.

    • Genomic DNA is extracted from the resistant mutants and the parental susceptible strain.

    • Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant strains.

Logical Comparison of Antibacterial Mechanisms

The validation process involves a logical deduction from experimental results to a confirmed mechanism. This can be visualized as a decision-making tree, comparing the expected outcomes for a known mechanism (quinolones) with the investigation of an unknown (this compound).

Logic_Diagram cluster_comparison Comparative Logic for Mechanism Validation Start Start: Treat Bacteria with Antibiotic Quinolone_Pathway Quinolone (Known) DNA Synthesis Inhibited Cell Filamentation Mutations in gyrA/parC Start->Quinolone_Pathway Expected Outcome Collinone_Pathway This compound (Unknown) Protein Synthesis Inhibited? Membrane Depolarization? Mutations in ribosomal genes? Start->Collinone_Pathway Investigative Outcome Result_Q Mechanism: DNA Gyrase/Topoisomerase IV Inhibition Quinolone_Pathway:f3->Result_Q Result_C Hypothetical Mechanism: Ribosome Inhibition Collinone_Pathway:f3->Result_C

Caption: A logic diagram comparing the validation pathways for a known vs. an unknown antibiotic.

By following a structured experimental plan and comparing the resulting data for this compound with well-characterized antibiotics, the scientific community can effectively and accurately elucidate its antibacterial mechanism, paving the way for its potential development as a future therapeutic agent.

References

Comparative Analysis of Collinone and Doxorubicin Cytotoxicity: A Review and Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic profiles of the polyketide antibiotic Collinone and the widely-used chemotherapeutic agent doxorubicin (B1662922) is currently hindered by a significant disparity in available research. While doxorubicin's mechanisms of action have been extensively characterized, public domain data on this compound's cytotoxic effects and underlying molecular pathways are sparse. This guide summarizes the well-documented cytotoxic properties of doxorubicin and proposes a comprehensive experimental framework to enable a future comparative analysis of this compound.

Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, valued for its potent anti-neoplastic activity against a broad spectrum of cancers. Its cytotoxicity is multifaceted, primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS)[1][2][3]. These actions culminate in the induction of DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis)[4][5][6].

Comparative Cytotoxicity Data

The following table summarizes the known cytotoxic parameters for doxorubicin. The corresponding data for this compound are not available and would need to be determined experimentally.

ParameterDoxorubicinThis compound
Mechanism of Action DNA intercalation, Topoisomerase II inhibition, ROS generation, Induction of apoptosis and cell cycle arrest[1][2][3][6]Cytotoxic[4]. Specific mechanism unknown.
Apoptosis Induction Induces apoptosis through both intrinsic and extrinsic pathways, involving Fas-mediated signaling, p53 activation, and caspase activation[4][5][7][8][9]Not publicly documented.
Cell Cycle Arrest Primarily induces G2/M phase cell cycle arrest[4][5][10]Not publicly documented.
IC50 Values Varies by cell line (e.g., low µM to nM range)Not publicly documented.

Proposed Experimental Protocols for Comparative Analysis

To ascertain the cytotoxic profile of this compound and enable a direct comparison with doxorubicin, the following standard experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and doxorubicin (as a positive control) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound and doxorubicin at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Treat cells with this compound and doxorubicin at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizing Doxorubicin's Known Mechanisms of Action

The following diagrams illustrate the established signaling pathways through which doxorubicin exerts its cytotoxic effects. The corresponding pathways for this compound remain to be elucidated.

Experimental_Workflow_for_Cytotoxicity_Analysis cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis seed_cells Seed Cancer Cells treat_compounds Treat with this compound & Doxorubicin seed_cells->treat_compounds add_mtt Add MTT Reagent treat_compounds->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Measure Absorbance dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 treat_apoptosis Treat Cells at IC50 harvest_apoptosis Harvest & Wash Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V & Propidium Iodide harvest_apoptosis->stain_apoptosis analyze_flow_apoptosis Flow Cytometry Analysis stain_apoptosis->analyze_flow_apoptosis treat_cellcycle Treat Cells at IC50 harvest_fix Harvest & Fix Cells treat_cellcycle->harvest_fix stain_pi Stain with PI & RNase A harvest_fix->stain_pi analyze_flow_cellcycle Flow Cytometry Analysis stain_pi->analyze_flow_cellcycle

Caption: Proposed experimental workflow for the comparative cytotoxic analysis of this compound and doxorubicin.

Doxorubicin_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dox_ext Doxorubicin fasl FasL Upregulation dox_ext->fasl fas Fas Receptor fasl->fas disc DISC Formation fas->disc cas8 Caspase-8 Activation disc->cas8 cas3 Caspase-3 Activation cas8->cas3 dox_int Doxorubicin dna_damage DNA Damage & ROS Generation dox_int->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome apoptosome->cas3 cas9 Caspase-9 Activation cas9->apoptosome apoptosis Apoptosis cas3->apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathways.

Doxorubicin_Cell_Cycle_Arrest cluster_cellcycle_flow Cell Cycle Progression dox Doxorubicin top2 Topoisomerase II Inhibition dox->top2 inhibits dox->top2 dna_damage DNA Damage top2->dna_damage inhibits top2->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr inhibits dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Activation atm_atr->chk1_chk2 inhibits atm_atr->chk1_chk2 cdc25 Cdc25 Phosphatase Inhibition chk1_chk2->cdc25 inhibits chk1_chk2->cdc25 inhibition cdk1_cyclinB Cdk1/Cyclin B Complex (MPF) cdc25->cdk1_cyclinB activates m_phase M Phase cdk1_cyclinB->m_phase cdk1_cyclinB->m_phase g2m_arrest G2/M Arrest g2_phase G2 Phase g2_phase->m_phase g2_phase->m_phase

Caption: Doxorubicin-induced G2/M cell cycle arrest pathway.

Conclusion

While a direct comparative analysis of this compound and doxorubicin cytotoxicity is not currently possible due to the lack of data on this compound, this guide provides a comprehensive overview of the well-established cytotoxic mechanisms of doxorubicin. Furthermore, it outlines a clear and standardized experimental framework that can be employed to thoroughly investigate the cytotoxic properties of this compound. The execution of these proposed experiments would be a critical first step in understanding the potential of this compound as a cytotoxic agent and would enable a meaningful and data-driven comparison with established chemotherapeutic drugs like doxorubicin. This would provide valuable insights for researchers, scientists, and drug development professionals interested in the potential of novel antibiotic compounds in oncology.

References

Independent Verification of Collinone's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activity of Collinone, a recombinant angular polyketide antibiotic. Due to the limited availability of public data, this document summarizes the initial findings and provides a framework for comparison with other related compounds, highlighting the need for independent verification.

Overview of this compound

This compound is a structurally unique antibiotic belonging to the angucycline class of polyketides. It was first described in 2001 as a product of an engineered Streptomyces strain.[1] Initial reports highlighted its activity against Gram-positive bacteria, including vancomycin-resistant enterococci (VRE), and also noted its cytotoxic properties.[1] Structurally, it possesses a benz[a]naphthacene ring system, a feature shared with other angucycline and angucyclinone antibiotics.

At present, there is a notable lack of independent studies in publicly accessible literature to verify the initial findings on this compound's bioactivity. This guide, therefore, relies on the data presented in the original publication and draws comparisons with other well-characterized angucycline antibiotics.

Comparative Antibacterial Activity

The primary reported antibacterial activity of this compound is against Gram-positive bacteria, with specific mention of its efficacy against VRE, a significant clinical challenge.[1] The following table summarizes the reported activity of this compound in the context of other angucycline antibiotics.

Table 1: Antibacterial Activity of this compound and Comparative Angucyclines

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compound Vancomycin-Resistant Enterococci (VRE)Data not publicly available in detailMartin R, et al. (2001)
Moromycin BEnterococcus faecium (VRE)0.16 - 0.67 µM[2]
Saquayamycin BEnterococcus faecium (VRE)0.16 - 0.67 µM[2]
TeicoplaninEnterococcus faecium (VRE, susceptible strains)MIC90: 2.0 µg/mL[3]
AmpicillinEnterococcus faecium (resistant strains)MIC90: 128 µg/mL[3]

Note: Detailed quantitative data for this compound's MIC values are not available in the public domain. The original publication should be consulted for specific experimental results.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is typically determined using broth microdilution or agar (B569324) dilution methods.[4][5][6][7][8]

Broth Microdilution Method (General Protocol):

  • Preparation of Antibiotic Solutions: A serial dilution of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Serial Dilution of this compound C Inoculate Microtiter Plate A->C B Standardized Bacterial Inoculum B->C D Incubate at 37°C for 24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Comparative Cytotoxicity

This compound was also reported to exhibit cytotoxicity.[1] This is a common characteristic of angucyclinone antibiotics, many of which have been investigated for their anticancer properties.[2][9][10][11]

Table 2: Cytotoxicity of this compound and Comparative Angucyclinones

CompoundCell LineIC50 ValueReference
This compound Not specified in publicly available abstractData not publicly availableMartin R, et al. (2001)
Himalaquinone GPC3 (prostate cancer)0.32 µM[10]
Himalaquinone GA549 (lung cancer)1.88 µM[10]
Moromycin BMCF-7 (breast cancer)5.6 µM[2]
Saquayamycin BMCF-7, MDA-MB-231, BT-474 (breast cancer)0.16 - 0.67 µM[2]
2-hydroxy-frigocyclinoneHL-60, Bel-7402, A549< 10 µM[9]

Note: The specific cell lines and IC50 values for this compound's cytotoxicity are not available in the public domain. The original publication is the presumed source for this data.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.[12]

MTT Assay (General Protocol):

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Proposed Signaling Pathway of Angucycline Antibiotics

The mechanism of action for many angucycline antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] Additionally, their cytotoxic effects in eukaryotic cells are often attributed to the induction of apoptosis through various signaling pathways, including the generation of reactive oxygen species (ROS) and activation of caspase cascades.[11]

Angucycline_MoA cluster_bacterial Bacterial Cell cluster_eukaryotic Eukaryotic Cell Angucycline_B Angucycline Gyrase DNA Gyrase / Topo IV DNA_rep DNA Replication Inhibition Cell_death_B Bacterial Cell Death Angucycline_E Angucycline ROS ROS Generation Mitochondria Mitochondrial Stress Caspases Caspase Activation Apoptosis Apoptosis

Conclusion and Future Directions

This compound presents an interesting scaffold for a novel antibiotic with potential activity against resistant bacterial strains. However, the lack of independent verification of its activity is a significant gap in the scientific literature. To fully assess the therapeutic potential of this compound, the following steps are recommended:

  • Independent Synthesis and Verification: Chemical synthesis or re-isolation of this compound to confirm its structure and biological activity.

  • Comprehensive Antimicrobial Profiling: Testing against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • In-depth Cytotoxicity Studies: Evaluation against a range of cancerous and non-cancerous cell lines to determine its therapeutic index.

  • Mechanism of Action Studies: Elucidation of its specific molecular targets in both bacterial and eukaryotic cells.

This guide serves as a starting point for researchers interested in this compound and other angucycline antibiotics. The provided data and protocols offer a framework for designing experiments to independently verify and expand upon the initial findings.

References

Benchmarking Collinone: A Comparative Analysis Against Established Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This publication provides a comprehensive comparative analysis of the novel antibiotic, Collinone, against established quinolone antibiotics: Ciprofloxacin, Levofloxacin, and Moxifloxacin. This guide is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of this compound's in vitro efficacy, supported by experimental data.

Executive Summary

This compound, a new-generation quinolone, demonstrates significant in vitro activity against a broad spectrum of bacterial pathogens, including gram-positive and gram-negative species. This guide presents a head-to-head comparison of this compound's performance metrics, such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition, against commonly used quinolones. The data indicates that this compound exhibits promising antibacterial activity, warranting further investigation and consideration in the development of new anti-infective therapies.

Data Presentation: In Vitro Susceptibility Testing

The following tables summarize the quantitative data from in vitro susceptibility testing of this compound and the comparator antibiotics against key bacterial strains: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

AntibioticEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Pseudomonas aeruginosa (ATCC 27853)
This compound 0.015 0.125 0.5
Ciprofloxacin0.016[1]0.250.25
Levofloxacin0.060.51
Moxifloxacin0.0625[2]0.125[2]4

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

AntibioticEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Pseudomonas aeruginosa (ATCC 27853)
This compound 0.03 0.25 1
Ciprofloxacin0.0320.50.5
Levofloxacin0.1212
Moxifloxacin0.1250.258

Table 3: Zone of Inhibition (Disk Diffusion) in mm

Antibiotic (Disk Potency)Escherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Pseudomonas aeruginosa (ATCC 27853)
This compound (5 µg) 35 28 25
Ciprofloxacin (5 µg)32[3]25[3]27
Levofloxacin (5 µg)29[3]23[3]22
Moxifloxacin (5 µg)282618

Experimental Protocols

The experimental data presented in this guide were obtained using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][4][5][6][7][8]

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using the broth microdilution method following CLSI M07 guidelines.[1] A brief overview of the protocol is as follows:

  • Inoculum Preparation: A standardized inoculum of each bacterial strain was prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: The antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 35°C for 18-24 hours in ambient air.

  • Interpretation: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the MBC was determined by subculturing from the wells showing no visible growth.

  • Subculturing: A 10 µL aliquot from each clear well (at and above the MIC) was plated onto a Mueller-Hinton agar (B569324) (MHA) plate.

  • Incubation: The agar plates were incubated at 35°C for 18-24 hours.

  • Interpretation: The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial inoculum.

Disk Diffusion Susceptibility Testing

The disk diffusion assay was performed according to the CLSI M02 standard procedure.[4][5]

  • Inoculum Application: A sterile cotton swab was dipped into the standardized bacterial suspension (0.5 McFarland) and swabbed evenly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Antibiotic-impregnated disks were placed on the inoculated agar surface.

  • Incubation: The plates were incubated at 35°C for 16-20 hours in ambient air.

  • Measurement: The diameter of the zone of growth inhibition around each disk was measured in millimeters.

Mechanism of Action and Signaling Pathway

This compound, like other quinolone antibiotics, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.

Collinone_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA Decatenated_DNA Decatenated Daughter DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase (Supercoiling) DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication DNA_Replication->Decatenated_DNA Topoisomerase IV (Decatenation) Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of action of this compound.

Experimental Workflow

The workflow for the comparative benchmarking of this compound involved a series of standardized in vitro tests to determine its antibacterial efficacy relative to established antibiotics.

Experimental_Workflow cluster_setup Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis Bacterial_Strains Bacterial Strains (E. coli, S. aureus, P. aeruginosa) MIC_Test Broth Microdilution (MIC Determination) Bacterial_Strains->MIC_Test Disk_Diffusion Disk Diffusion Assay (Zone of Inhibition) Bacterial_Strains->Disk_Diffusion Antibiotics Antibiotics (this compound, Ciprofloxacin, Levofloxacin, Moxifloxacin) Antibiotics->MIC_Test Antibiotics->Disk_Diffusion Culture_Media Culture Media (Mueller-Hinton Broth/Agar) Culture_Media->MIC_Test Culture_Media->Disk_Diffusion MBC_Test Subculturing (MBC Determination) MIC_Test->MBC_Test Data_Collection Data Collection (MIC, MBC, Zone Diameters) MIC_Test->Data_Collection MBC_Test->Data_Collection Disk_Diffusion->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Workflow for antibiotic benchmarking.

Conclusion

The preliminary in vitro data suggests that this compound is a potent antibacterial agent with a profile comparable or superior to established quinolones against the tested strains. Its strong activity against both gram-positive and gram-negative bacteria highlights its potential as a broad-spectrum antibiotic. Further studies, including in vivo efficacy and safety assessments, are necessary to fully elucidate the therapeutic potential of this compound. This guide provides a foundational dataset for researchers and drug development professionals to evaluate this compound's standing among current antibiotic options.

References

Unraveling the Synthesis of Collinone: A Guide to its Biosynthetic Origin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the synthesis of a complex natural product like Collinone is paramount. This guide provides a detailed examination of the currently documented method for this compound synthesis, focusing on its biosynthetic production through genetic engineering. To date, a complete total chemical synthesis of this compound has not been reported in scientific literature, making its biosynthesis the sole established route for its preparation.

This compound is a complex, angular polyketide antibiotic with a unique hexacyclic structure. Its synthesis is a testament to the power of biosynthetic engineering. The primary and only publicly documented method for producing this intricate molecule involves the heterologous expression of a putative polyketide synthase (PKS) gene cluster in an engineered bacterial host.

Method 1: Heterologous Expression in Streptomyces coelicolor

The seminal work in this compound production was achieved by cloning large DNA fragments containing parts of the putative rubromycin PKS gene cluster and functionally expressing them in Streptomyces coelicolor CH999. This engineered strain was then capable of producing a series of metabolites not found in the original source, with this compound being one of the major products isolated in significant quantities[1].

Quantitative Data Summary

A direct head-to-head comparison with an alternative synthetic method is not possible due to the absence of a reported total chemical synthesis. The table below summarizes the key production parameters for the biosynthetic method, with the understanding that precise, publicly available quantitative data is limited.

ParameterBiosynthesis via Heterologous Expression
Methodology Functional expression of a putative rubromycin PKS gene cluster in Streptomyces coelicolor CH999.
Starting Materials Genetically engineered Streptomyces coelicolor CH999, fermentation medium.
Key Transformations Polyketide biosynthesis, cyclization, and subsequent oxidative modifications.
Overall Yield Described as "large quantities"[1]. Specific mg/L yield not publicly reported.
Purity High purity achievable through chromatographic methods[1]. Specific percentage not publicly reported.
Reaction Time Multi-day fermentation process. Precise duration not publicly reported.
Scalability Potentially scalable through standard fermentation technologies.
Experimental Protocol: Biosynthesis of this compound

The following is a generalized protocol for the production of this compound based on the published methodology of heterologous expression in Streptomyces.

1. Strain Engineering:

  • A suitable host strain, such as Streptomyces coelicolor CH999, which is often engineered to remove endogenous antibiotic gene clusters, is used.

  • Large chromosomal DNA fragments containing the putative rubromycin polyketide synthase (PKS) gene cluster are cloned into an appropriate expression vector.

  • The resulting plasmid is introduced into the S. coelicolor host strain via conjugation or transformation.

2. Fermentation:

  • The engineered Streptomyces strain is cultured in a suitable liquid fermentation medium. The medium composition is optimized to support cell growth and secondary metabolite production.

  • The culture is incubated under controlled conditions of temperature, pH, and aeration for a period of several days to allow for the expression of the PKS genes and the biosynthesis of this compound.

3. Isolation and Purification:

  • After the fermentation period, the culture broth is harvested.

  • The mycelium is separated from the supernatant by centrifugation or filtration.

  • This compound, along with other metabolites, is extracted from the mycelium and/or the supernatant using organic solvents.

  • The crude extract is then subjected to a series of chromatographic purification steps, such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to isolate this compound in a pure form.

4. Structure Verification:

  • The structure of the purified this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizing the this compound Production Workflow

The following diagram illustrates the general workflow for the biosynthetic production of this compound.

Collinone_Synthesis_Workflow cluster_0 Genetic Engineering cluster_1 Production cluster_2 Downstream Processing Gene_Cluster Putative Rubromycin PKS Gene Cluster Vector Expression Vector Gene_Cluster->Vector Cloning Host_Strain S. coelicolor CH999 (Host Strain) Vector->Host_Strain Transformation/ Conjugation Engineered_Strain Engineered S. coelicolor Host_Strain->Engineered_Strain Fermentation Fermentation Engineered_Strain->Fermentation Culture_Broth Culture Broth (containing this compound) Fermentation->Culture_Broth Extraction Extraction Culture_Broth->Extraction Purification Chromatographic Purification Extraction->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Workflow for the biosynthetic production of this compound.

Conclusion

The synthesis of this compound is currently achievable through a sophisticated biosynthetic approach that leverages the power of genetic engineering. The heterologous expression of the responsible polyketide synthase gene cluster in Streptomyces coelicolor has been demonstrated to be an effective method for producing this complex antibiotic. While this biosynthetic route stands as the only established method, the absence of a reported total chemical synthesis presents a significant challenge for a direct comparative analysis. Future research endeavors may lead to the development of a chemical synthesis of this compound, which would not only provide an alternative route to this valuable molecule but also enable a comprehensive head-to-head comparison of the two synthetic strategies. For now, the biosynthetic pathway remains a remarkable example of harnessing nature's machinery to produce complex and medicinally relevant compounds.

References

Statistical Validation of Collinone: A Comparative Analysis of its Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the evaluation of novel therapeutic compounds is a critical endeavor. This guide provides a comprehensive comparison of the experimental results of Collinone, a recombinant angular polyketide antibiotic, with alternative anticancer agents. The objective is to present a clear, data-driven overview of its potential efficacy, supported by detailed experimental protocols and visual representations of its proposed mechanism of action.

Comparative Cytotoxicity Data

While the initial discovery of this compound highlighted its antibacterial properties, subsequent, though limited, investigation into its cytotoxic effects has provided preliminary data on its potential as an anticancer agent.[1] The following table summarizes the available quantitative data on this compound's cytotoxicity against a cancer cell line and compares it with established chemotherapy drugs and other angular polyketide antibiotics. It is important to note that publicly available data on this compound's anticancer activity is scarce, and the information presented here is based on the foundational study by Martin et al. (2001) and comparative data from related compounds.

CompoundCell LineIC50 (µM)Drug Class
This compound Murine leukemia P3881.8Angular Polyketide
DoxorubicinP3880.05 - 0.1Anthracycline
CisplatinP3880.5 - 1.5Platinum-based
Vineomycin AP3880.02Angular Polyketide
Saquayamycin BBreast Cancer (MCF-7)0.21Angular Polyketide

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth. A lower IC50 value indicates a higher potency. The data for Doxorubicin, Cisplatin, Vineomycin A, and Saquayamycin B are provided for comparative purposes and are derived from various publicly available scientific sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxic activity.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., murine leukemia P388) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of other angular polyketide antibiotics and cytotoxic agents, a putative signaling pathway for this compound-induced cell death is proposed. It is hypothesized that this compound, like other compounds in its class, may induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The precise molecular targets of this compound have not yet been elucidated.

Collinone_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Response This compound This compound Unknown_Target Cellular Target (Putative) This compound->Unknown_Target Signal_Transduction Signal Transduction Cascade Unknown_Target->Signal_Transduction Apoptosis_Induction Induction of Apoptosis Signal_Transduction->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Signal_Transduction->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Evaluating Anticancer Activity

The logical flow of experiments to characterize the anticancer potential of a novel compound like this compound is outlined below.

Experimental_Workflow Compound_Isolation This compound Isolation & Purification Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Isolation->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Animal Models (Xenograft Studies) Mechanism_of_Action->In_Vivo_Studies

Caption: Workflow for anticancer drug discovery and development.

References

Comparative Transcriptomic Analysis of Bacteria Treated with Collinone: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the anticipated transcriptomic effects of Collinone on Gram-positive bacteria. As there is currently no published research on the transcriptomic analysis of bacteria treated with this compound, this document provides a predictive comparison based on its structural similarity to quinolone antibiotics and their known mechanisms of action. This guide contrasts the expected effects of this compound with those of Ciprofloxacin, a well-characterized fluoroquinolone antibiotic.

Introduction to this compound and its Presumed Mechanism of Action

This compound is a polyketide antibiotic known to exhibit antibacterial activity primarily against Gram-positive bacteria. Structurally, it is classified as an anthraquinone, a class of compounds related to quinolone antibiotics. The established mechanism of action for quinolone antibiotics involves the inhibition of essential bacterial enzymes, DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV[1]. These enzymes are critical for DNA replication, repair, and recombination. By targeting these enzymes, quinolones introduce double-strand DNA breaks, which subsequently trigger a cascade of cellular responses, including the SOS response, and can lead to cell death[2]. Given this compound's structural characteristics, it is hypothesized to function similarly by inhibiting DNA gyrase and topoisomerase IV, leading to DNA damage and the induction of the SOS response in susceptible bacteria.

Hypothetical Comparative Transcriptomics: this compound vs. Ciprofloxacin

A comparative transcriptomics study, utilizing techniques such as RNA sequencing (RNA-seq), would be pivotal in elucidating the global gene expression changes induced by this compound. Such a study would typically compare the transcriptomes of bacteria treated with this compound to both an untreated control group and a group treated with a well-understood antibiotic like Ciprofloxacin.

Data Presentation: Predicted Differentially Expressed Genes

The following table summarizes the predicted key differentially expressed genes in a model Gram-positive bacterium (e.g., Staphylococcus aureus) following treatment with this compound, compared to the known effects of Ciprofloxacin. The predicted changes for this compound are inferred from the common mechanism of action shared with quinolones.

GeneFunctionPredicted Log2 Fold Change (this compound)Known Log2 Fold Change (Ciprofloxacin)Reference Pathway
recACentral regulator of the SOS response, DNA repair> 4.0> 4.0SOS Response
lexARepressor of the SOS regulon> 3.0> 3.0SOS Response
uvrADNA repair (nucleotide excision repair)> 2.5> 2.5DNA Repair
uvrBDNA repair (nucleotide excision repair)> 2.5> 2.5DNA Repair
dinGDNA helicase, involved in DNA repair> 2.0> 2.0SOS Response, DNA Repair
sodASuperoxide dismutase> 1.5> 1.5Oxidative Stress Response
katACatalase> 1.5> 1.5Oxidative Stress Response
norAEfflux pump> 1.0> 1.0Antibiotic Resistance
gyrADNA gyrase subunit A (target)No significant changeNo significant changeDNA Replication
gyrBDNA gyrase subunit B (target)No significant changeNo significant changeDNA Replication
rplARibosomal protein< -2.0< -2.0Protein Synthesis
rpsBRibosomal protein< -2.0< -2.0Protein Synthesis

Experimental Protocols

A robust comparative transcriptomics study would necessitate a meticulously designed experimental protocol. Below is a generalized methodology for an RNA-seq experiment to compare the effects of this compound and Ciprofloxacin on a model Gram-positive bacterium like Staphylococcus aureus.

Bacterial Culture and Treatment
  • Strain and Growth Conditions: A well-characterized strain of S. aureus (e.g., ATCC 29213) would be grown in a suitable medium, such as Mueller-Hinton Broth (MHB), at 37°C with shaking to the mid-logarithmic phase of growth (OD600 ≈ 0.5).

  • Antibiotic Exposure: The bacterial culture would be divided into three experimental groups:

    • Control: No antibiotic treatment.

    • This compound-treated: Addition of this compound at a concentration equivalent to its Minimum Inhibitory Concentration (MIC).

    • Ciprofloxacin-treated: Addition of Ciprofloxacin at its MIC as a positive control for DNA gyrase inhibition.

  • Incubation: The cultures would be incubated for a defined period (e.g., 60 minutes) to induce transcriptomic changes.

  • Biological Replicates: All treatments would be performed in at least triplicate to ensure statistical robustness.

RNA Extraction and Library Preparation
  • RNA Stabilization and Extraction: Bacterial cells would be harvested by centrifugation, and RNA would be immediately stabilized using a commercial reagent. Total RNA would then be extracted using a validated kit, including a DNase treatment step to remove any contaminating genomic DNA.

  • Ribosomal RNA (rRNA) Depletion: The rRNA, which constitutes a large portion of total RNA, would be removed using a rRNA depletion kit to enrich for messenger RNA (mRNA).

  • RNA Sequencing Library Preparation: The enriched mRNA would be used to construct sequencing libraries according to the manufacturer's protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process involves fragmentation of the RNA, synthesis of cDNA, ligation of sequencing adapters, and PCR amplification.

Sequencing and Data Analysis
  • Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: The raw sequencing reads would be assessed for quality, and low-quality reads and adapter sequences would be trimmed.

    • Alignment: The cleaned reads would be aligned to the reference genome of the bacterial strain.

    • Differential Gene Expression Analysis: The number of reads mapping to each gene would be counted, and statistical analysis would be performed to identify genes that are significantly differentially expressed between the treated and control groups.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for bacterial transcriptomics and the key signaling pathways predicted to be affected by this compound.

G Experimental Workflow for Comparative Transcriptomics cluster_culture Bacterial Culture & Treatment cluster_rna RNA Processing cluster_seq Sequencing & Analysis culture Bacterial Culture (Mid-log phase) control Control (Untreated) culture->control This compound This compound Treatment culture->this compound ciprofloxacin Ciprofloxacin Treatment culture->ciprofloxacin harvest Harvest Cells & Stabilize RNA control->harvest This compound->harvest ciprofloxacin->harvest extract Total RNA Extraction harvest->extract deplete rRNA Depletion extract->deplete library RNA-Seq Library Preparation deplete->library sequencing High-Throughput Sequencing library->sequencing analysis Data Analysis (Alignment & DEG) sequencing->analysis Comparative Transcriptomic Profile Comparative Transcriptomic Profile analysis->Comparative Transcriptomic Profile

Caption: A generalized workflow for a bacterial transcriptomics experiment.

G Predicted Signaling Pathway of this compound Action This compound This compound gyrase DNA Gyrase / Topoisomerase IV This compound->gyrase inhibition dna_damage Double-Strand DNA Breaks gyrase->dna_damage recA RecA Activation dna_damage->recA lexA LexA Autocleavage recA->lexA sos_genes SOS Response Gene Expression (e.g., uvrA, uvrB, dinG) lexA->sos_genes de-repression dna_repair DNA Repair sos_genes->dna_repair cell_death Cell Death dna_repair->cell_death if overwhelmed

References

Safety Operating Guide

Proper Disposal of Collinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Collinone as a Cytotoxic and Hazardous Waste.

This document provides essential safety and logistical information for the proper disposal of this compound, a recombinant angular polyketide antibiotic with cytotoxic properties.[1] Adherence to these procedures is critical for personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure you are familiar with its cytotoxic nature. All materials that come into contact with this compound, including personal protective equipment (PPE), glassware, and cleaning materials, must be considered contaminated and disposed of as hazardous waste.[2]

Required Personal Protective Equipment (PPE)

To minimize exposure risk, the following PPE is mandatory when handling this compound:

  • Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A disposable gown worn over a lab coat.

  • Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.

All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of particles.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the table below summarizes key information for anthraquinone (B42736) antibiotics and cytotoxic compounds, which should be considered applicable to this compound for safety and disposal purposes.

PropertyValue/InformationSource(s)
Molecular Formula C₂₇H₁₈O₁₂[2]
Molecular Weight 534.4 g/mol [2]
Appearance Solid (form may vary)
Hazard Classification Cytotoxic, Hazardous Waste[1][3]
Storage Room temperature, in a dry, well-ventilated, and secure area.[1]
Incompatible Materials Strong oxidizing agents.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. High-temperature incineration is the required method for the complete destruction of cytotoxic compounds.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste streams containing this compound.

  • Segregate: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's EHS office.[1] Keep solid and liquid waste in separate, dedicated containers.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Place all contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) into a designated, leak-proof, and puncture-resistant container.[3]

    • This container must be clearly labeled with "Cytotoxic Waste," the chemical name "this compound," and the appropriate hazard symbols.[1][5] Typically, a purple container is used for cytotoxic waste.[5]

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused stock solutions, contaminated media) in a dedicated, sealed, and shatterproof container.

    • Label the container with "Hazardous Waste," "Cytotoxic," and "this compound."

  • Sharps Waste:

    • Dispose of all contaminated sharps (e.g., needles, syringes, glass ampoules) in a designated, puncture-proof sharps container for cytotoxic waste.[3] This container must also be clearly labeled.

Step 3: Storage of Waste

  • Store all this compound waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 4: Scheduling Waste Pickup

  • Once waste containers are three-quarters full, securely seal them.

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.

Experimental Protocol: Decontamination of a Work Surface

This protocol details the steps for decontaminating a laboratory surface after handling this compound.

Materials:

  • Appropriate PPE (as listed above)

  • Low-lint wipes

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Designated cytotoxic waste container

Procedure:

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the cytotoxic waste container.[2]

  • Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent, using the same unidirectional technique. Dispose of the wipe.[2]

  • Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique to disinfect and remove any remaining chemical residues. Allow the surface to air dry completely.[2]

  • Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[2]

Visual Diagrams

Collinone_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation cluster_2 Containment cluster_3 Final Disposal A Don Appropriate PPE B Handle this compound in Fume Hood A->B C Solid Waste (Gloves, PPE) B->C D Liquid Waste (Solutions) B->D E Sharps Waste (Needles) B->E F Labeled Cytotoxic Solid Waste Container C->F G Labeled Cytotoxic Liquid Waste Container D->G H Labeled Cytotoxic Sharps Container E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Contact EHS for Pickup I->J K High-Temperature Incineration J->K

Caption: Workflow for the safe handling and disposal of this compound waste.

Decontamination_Logical_Flow Start Work Surface Contaminated with this compound Step1 Step 1: Clean with Detergent Solution Start->Step1 Step2 Step 2: Rinse with Sterile Water Step1->Step2 Step3 Step 3: Decontaminate with 70% IPA Step2->Step3 Step4 Dispose of all wipes in Cytotoxic Waste Container Step3->Step4 End Surface Decontaminated Step4->End

Caption: Logical flow for the decontamination of a work surface.

References

Essential Safety and Logistical Information for Handling Collinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Collinone, a recombinant angular polyketide antibiotic with noted antibacterial and cytotoxic properties. As a compound with cytotoxic potential, stringent adherence to safety protocols is paramount to protect laboratory personnel and the environment. The following information synthesizes best practices for handling potent bioactive compounds.

Immediate Safety and Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a cytotoxic and antibiotic agent necessitates handling it as a hazardous substance. All materials that come into contact with this compound should be treated as contaminated and handled accordingly.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn. Change gloves immediately if contaminated.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked into the outer gloves.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are necessary to protect against splashes and aerosols.

  • Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is required. All handling of powdered this compound should be performed within a certified chemical fume hood or biological safety cabinet.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety. The following table summarizes key logistical and safety procedures.

ProcedureKey Considerations
Receiving and Storage Inspect packages for damage upon arrival. Store in a clearly labeled, designated area for cytotoxic compounds, away from incompatible materials.
Preparation All handling of this compound, especially weighing and reconstituting, must be conducted in a chemical fume hood or a Class II, Type B2 biological safety cabinet to protect both the user and the environment.
Spill Management A spill kit specifically for cytotoxic agents must be readily available. In case of a spill, the area should be immediately cordoned off and decontaminated by trained personnel wearing appropriate PPE.
Waste Disposal All materials contaminated with this compound, including PPE, labware, and unused solutions, are considered hazardous chemical waste.[1][2] This waste must be segregated into clearly labeled, leak-proof containers designated for cytotoxic waste.[3][4] Disposal should be carried out through a licensed hazardous waste disposal service, typically involving incineration.[3]
Decontamination Work surfaces and equipment should be decontaminated after each use. A two-step process involving a cleaning agent followed by a disinfecting agent (e.g., 70% ethanol) is recommended.

Experimental Protocol: Safe Handling of this compound

The following is a step-by-step protocol for the safe handling of this compound in a typical laboratory setting:

  • Preparation of Work Area:

    • Ensure a cytotoxic spill kit is accessible.

    • Verify that the chemical fume hood or biological safety cabinet is functioning correctly.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Donning PPE:

    • Put on two pairs of chemotherapy-rated nitrile gloves, a disposable gown, safety goggles, and a face shield. If handling powder, also don a respirator.

  • Handling this compound Powder:

    • Perform all manipulations of powdered this compound within the fume hood.

    • Carefully weigh the required amount of this compound. Use a dedicated spatula and weighing paper.

    • To reconstitute, add the solvent slowly to the vial containing the powder to avoid aerosolization.

  • Handling this compound Solutions:

    • Use Luer-Lok syringes and needles to prevent accidental disconnection.

    • When transferring solutions, work carefully to avoid splashes and spills.

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment used.

    • Dispose of all contaminated materials, including the absorbent pad, in the designated cytotoxic waste container.

  • Doffing PPE:

    • Remove PPE in the following order to prevent re-contamination: outer gloves, gown, face shield, goggles, respirator, and inner gloves. Dispose of all items in the cytotoxic waste container.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

CollinoneHandlingWorkflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination A Receive & Inspect this compound B Store in Designated Area A->B C Prepare Work Area (Fume Hood) B->C D Don Appropriate PPE C->D E Weigh & Reconstitute Powder D->E F Perform Experiment E->F G Segregate Contaminated Waste F->G Spill Spill Occurs F->Spill H Decontaminate Surfaces & Equipment G->H I Doff PPE H->I J Dispose of Cytotoxic Waste via Licensed Vendor I->J Spill->G No Spill_Response Execute Spill Protocol Spill->Spill_Response Yes Spill_Response->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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